Algestone Acetophenide
説明
A progesterone that has been used in ESTRUS SYNCHRONIZATION and has been evaluated as an injectable contraceptive in combination with estradiol enanthate. It is also applied topically as an anti-inflammatory and in the treatment of ACNE.
See also: Algestone (broader).
特性
IUPAC Name |
(1R,2S,4R,6R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBKIEXBQNRDNL-FVCOMRFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)O[C@@](O2)(C)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022891 | |
| Record name | Deladroxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24356-94-3 | |
| Record name | Algestone acetophenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24356-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Algestone acetophenide [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Algestone acetophenide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deladroxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-16α,17-[(1-phenylethylidene)dioxy]pregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALGESTONE ACETOPHENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL7KC2O3OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Algestone Acetophenide: A Technical Guide to its Mechanism of Action on the Progesterone Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Algestone (B1665699) Acetophenide
Algestone acetophenide is a synthetic C21 steroid, structurally related to progesterone (B1679170).[1] It is a potent progestational agent, estimated to be two to five times more potent than progesterone in animal studies.[1] Its clinical utility lies in its application as a long-acting injectable contraceptive, often in combination with an estrogen derivative.[1][4] As a progesterone receptor agonist, this compound mimics the actions of endogenous progesterone, thereby regulating a multitude of physiological processes, including the menstrual cycle and maintenance of pregnancy.[5]
Pharmacological Profile
As a selective progesterone receptor agonist, this compound's primary mechanism of action is to bind to and activate progesterone receptors.[1][3] This interaction initiates a cascade of molecular events that ultimately alters gene expression in target tissues.
Quantitative Data
A comprehensive review of available scientific literature did not yield specific quantitative data for the binding affinity (Ki or IC50) or efficacy (EC50) of this compound for the human progesterone receptor. The table below summarizes the qualitative potency information that has been reported.
| Compound | Receptor | Potency | Data Type | Reference |
| This compound | Progesterone Receptor | 2-5 times > Progesterone | In vivo (animal studies) | [1] |
Mechanism of Action: Progesterone Receptor Signaling
The effects of this compound are mediated through the activation of the progesterone receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.[6][7] The progesterone receptor exists as two main isoforms, PR-A and PR-B, which can mediate different physiological responses.[7] The activation of the progesterone receptor by an agonist like this compound triggers both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical, or genomic, signaling pathway involves the direct regulation of gene expression.
-
Ligand Binding and Receptor Dimerization: In its inactive state, the progesterone receptor is located in the cytoplasm in a complex with heat shock proteins (HSPs).[8] The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the dissociation of HSPs and subsequent homodimerization of the receptor.[8]
-
Nuclear Translocation and DNA Binding: The ligand-bound receptor dimer translocates to the nucleus.[2][9] In the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[6]
-
Transcriptional Regulation: The binding of the receptor-ligand complex to PREs recruits a complex of co-activator or co-repressor proteins. This protein assembly modulates the rate of transcription of progesterone-responsive genes, thereby altering the synthesis of specific proteins and eliciting a physiological response.[6]
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, progesterone and its agonists can elicit rapid, non-transcriptional effects through non-genomic signaling.[10][11][12] These pathways are initiated by a subpopulation of progesterone receptors located at the cell membrane or within the cytoplasm.[8]
-
Activation of Kinase Cascades: Membrane-associated progesterone receptors can rapidly activate intracellular signaling cascades, including the Src kinase and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[10][11]
-
Modulation of Cellular Processes: The activation of these kinase cascades can lead to a variety of rapid cellular responses, such as modulation of ion channel activity, calcium mobilization, and regulation of cell cycle progression.[13] These non-genomic actions can also influence the transcriptional activity of the nuclear progesterone receptor, demonstrating a crosstalk between the two pathways.[10]
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the progesterone receptor.[14][15]
Principle: A radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-ORG-2058) is incubated with a source of progesterone receptors (e.g., uterine cytosol or recombinant PR) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and the concentration at which 50% of the radiolabeled ligand is displaced (IC50) is determined.
Methodology:
-
Preparation of Receptor Source: Obtain a source of progesterone receptors, such as cytosol extract from the uterus of estrogen-primed rabbits or a purified recombinant human progesterone receptor.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled progestin and a range of concentrations of the unlabeled test compound. Include control wells with only the radiolabeled ligand (for total binding) and wells with an excess of unlabeled progesterone (for non-specific binding).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.
Progesterone Receptor Transactivation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.[2][9][16][17][18]
Principle: A host cell line that expresses the progesterone receptor is transfected with a reporter plasmid. This plasmid contains a progesterone response element (PRE) linked to a reporter gene, such as luciferase. When an agonist like this compound binds to and activates the progesterone receptor, the receptor-ligand complex binds to the PRE and drives the expression of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., T47D human breast cancer cells, which endogenously express PR, or a PR-negative cell line transfected with a PR expression vector) in appropriate media.
-
Transfection: Transfect the cells with a reporter plasmid containing a PRE-driven luciferase gene and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: After transfection, treat the cells with varying concentrations of the test compound (this compound). Include a vehicle control and a positive control (e.g., progesterone).
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a potent synthetic agonist of the progesterone receptor. Its mechanism of action involves the activation of both genomic and non-genomic signaling pathways, leading to the regulation of progesterone-responsive genes. While specific quantitative pharmacological data for this compound are not widely available, its progestational activity is well-established. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and further investigating the molecular pharmacology of this and other synthetic progestins. Future research focusing on obtaining precise binding and efficacy data, as well as delineating the specific downstream gene regulatory networks affected by this compound, will be crucial for a more complete understanding of its therapeutic actions and for the development of next-generation progestins.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estradiol enantate/algestone acetophenide - Wikipedia [en.wikipedia.org]
- 5. This compound | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 11. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-genomic effects of progesterone on the signaling function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A rapid competitive protein-binding assay for plasma progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indigo Biosciences Human Progesterone Receptor (PGR, NR3C3) All-inclusive | Fisher Scientific [fishersci.com]
- 17. caymanchem.com [caymanchem.com]
- 18. benchchem.com [benchchem.com]
In Vitro Bioactivity of Algestone Acetophenide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Bioactivity and Mechanism of Action
Algestone (B1665699) acetophenide functions as a progesterone (B1679170) receptor agonist.[1][2] Upon binding to the progesterone receptor, it induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to progesterone response elements (PREs) on target genes. This interaction modulates the transcription of genes involved in various physiological processes, characteristic of progestogenic activity. It is considered a pure progestogen, reportedly lacking androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities.[2]
Quantitative Bioactivity Data
Specific in vitro quantitative data for algestone acetophenide is limited. The available information is primarily from in vivo animal studies and qualitative statements.
| Parameter | Value/Description | Species/System | Reference |
| Progestogenic Potency | Approximately 2 to 5 times more potent than progesterone. | Animals | [2] |
| Receptor Specificity | Pure progestogen with no other significant off-target hormonal activities. | Not specified | [2] |
| Receptor Binding Affinity (Ki) | Data Not Available | - | - |
| Functional Potency (EC50) | Data Not Available | - | - |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the bioactivity of this compound.
Progesterone Receptor Competitive Binding Assay
This assay determines the affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled or fluorescently-labeled progestin for receptor binding.
Materials:
-
Human progesterone receptor (recombinant or from cell lysates, e.g., T47D cells)
-
Radiolabeled progesterone (e.g., [³H]-Progesterone) or a fluorescently-labeled progestin ligand
-
This compound
-
Unlabeled progesterone (for positive control)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence polarization plate reader (for fluorescent assay)
-
Glass fiber filters (for radiolabeled assay)
Procedure:
-
Prepare a series of dilutions of this compound and unlabeled progesterone in the assay buffer.
-
In a multi-well plate, combine the progesterone receptor preparation, the labeled progestin ligand at a fixed concentration, and varying concentrations of either this compound or unlabeled progesterone.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
For Radiometric Assay: Separate the receptor-bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters with cold assay buffer to remove unbound ligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For Fluorescent Assay: Measure the fluorescence polarization of the samples directly in the microplate.[3]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the labeled ligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
T47D Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of the progesterone receptor-positive human breast cancer cell line, T47D.
Materials:
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Estradiol (to potentially prime the cells)
-
Cell proliferation detection reagent (e.g., MTT, XTT, or a luminescent cell viability reagent)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed T47D cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with a medium containing various concentrations of this compound. Include appropriate controls (vehicle control, positive control with a known progestin).
-
Incubate the cells for a specified period (e.g., 3-5 days).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Plot cell viability (as a percentage of the vehicle control) against the logarithm of the this compound concentration to determine its effect on cell proliferation and calculate the EC50 or IC50 value.[4]
Alkaline Phosphatase (AP) Induction Assay in T47D Cells
Progestins are known to induce alkaline phosphatase activity in T47D cells, making this a useful functional bioassay.[6][7]
Materials:
-
T47D cells
-
Cell culture medium
-
This compound
-
A known progestin (e.g., R5020) as a positive control
-
Lysis buffer
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
96-well plates
-
Microplate reader
Procedure:
-
Plate T47D cells in 96-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound or the positive control for 72 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Add the alkaline phosphatase substrate to the cell lysates.
-
Incubate at 37°C until a yellow color develops.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Normalize the AP activity to the total protein concentration in each well. Plot the normalized AP activity against the logarithm of the this compound concentration to determine the EC50 value for the induction of AP activity.[6]
Signaling Pathways and Visualizations
Progesterone Receptor Signaling Pathway
This compound, as a progesterone receptor agonist, is expected to activate the classical progesterone receptor signaling pathway. This involves the binding of the ligand to the receptor in the cytoplasm, dissociation of heat shock proteins, dimerization, and translocation to the nucleus to act as a transcription factor. Furthermore, progestins can also initiate rapid, non-genomic signaling cascades involving protein kinases such as Src and MAPKs.[8][9]
In Vitro Characterization Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a synthetic progestin like this compound.
Conclusion
This compound is a potent, pure synthetic progestin that acts as an agonist at the progesterone receptor. While specific in vitro quantitative data remains elusive in the public domain, its progestogenic activity is qualitatively well-established. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to empirically determine the in vitro bioactivity profile of this compound and other novel synthetic progestins. Further research is warranted to fully elucidate its molecular interactions and cellular effects, which will be invaluable for drug development and scientific understanding.
References
- 1. Progesterone as an Anti-Inflammatory Drug and Immunomodulator: New Aspects in Hormonal Regulation of the Inflammation [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 4. Apoptosis induction on human breast cancer T47D cell line by extracts of Ancorina sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth and invasion inhibition of T47D ductal carcinoma cells by the association of docetaxel with a bioactive agent in neutral nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 9. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Algestone Acetophenide: A Technical Guide to Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth pharmacokinetic and metabolic data for algestone (B1665699) acetophenide in animal models is scarce. This guide provides a comprehensive overview based on the limited available information, supplemented with data from structurally and functionally similar synthetic progestins to offer a comparative and theoretical framework.
Introduction
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin that has been used in combination with an estrogen for long-acting injectable contraception in humans. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is crucial for drug development and safety assessment. This technical guide synthesizes the available information on the pharmacokinetics and metabolism of this compound and related progestins in various animal species, details common experimental protocols, and provides visual representations of key processes.
Pharmacokinetics of Synthetic Progestins in Animal Models
Table 1: Pharmacokinetic Parameters of Progesterone (B1679170) in Animal Models
| Animal Model | Dosage and Route | T½ (half-life) | CL (Clearance) | Vd (Volume of distribution) | Reference |
| Rat (ovariectomized) | 500 µg/kg IV | 1.21 ± 0.21 h | 2.75 ± 0.42 L/h/kg | 2.36 ± 0.23 L/kg | [1] |
| Rabbit | Not Specified | - | MCR: 55-60 L/day/kg | - | [2] |
| Monkey (Cynomolgus) | [4-¹⁴C]Progesterone IV | - | 0.06 ± 0.03 L/kg/min | 1.75 ± 0.3 L/kg | [3] |
| Monkey (Rhesus) | Not Specified | - | MCR: 40-50 L/day/kg | - | [2] |
MCR: Metabolic Clearance Rate
Table 2: Pharmacokinetic Parameters of Norethisterone in Animal Models
| Animal Model | Dosage and Route | Bioavailability | Key Findings | Reference |
| Rabbit | 85 µg/kg IV and Oral | Oral: 53% of IV | Phenobarbitone reduced plasma concentration after oral administration. | [4] |
| Rat | 85 µg/kg IV and Portal | Portal: 32% of IV | Phenobarbitone had little effect on plasma concentrations. | [4] |
| Rabbit | IV | - | No significant alterations in disposition in anemic rabbits. | [5] |
| Rabbit & Monkey | Oral (Norethisterone enanthate) | 13-51% | Elimination half-life of 5-10 days. | [6] |
Table 3: Pharmacokinetic Parameters of Levonorgestrel (B1675169) in Animal Models
| Animal Model | Dosage and Route | T½ (half-life) | Key Findings | Reference |
| Rat | IV | α: 10.1 min, β: 42.7 min, γ: 23.1 h | Tri-exponential decay, similar to humans. | [7] |
| Rabbit | IV | - | No significant alterations in disposition in anemic rabbits. | [5] |
Table 4: Pharmacokinetic Parameters of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in Animal Models
| Animal Model | Dosage and Route | Key Findings | Reference |
| Rat | IV and Oral | No significant difference in plasma concentrations between IV and oral routes for MPA and its 9α-fluoro derivative. | [8] |
| Rabbit | Oral (1000 mg in a single meal) | MPA was detectable in plasma for eight days. Inhibited ovulation. | [9] |
| Rat | In vitro (liver microsomes) | CYP3A1 appears to be the main enzyme involved in MPA metabolism in female rats. | [10] |
Metabolism of this compound and Other Progestins
The metabolism of this compound has not been extensively characterized in animal models. However, based on its steroidal structure, it is expected to undergo metabolism primarily in the liver through Phase I and Phase II reactions, similar to other progestins.
Phase I Metabolism:
-
Hydroxylation: Catalyzed by cytochrome P450 (CYP) enzymes, this is a major pathway for steroid metabolism. For medroxyprogesterone acetate in rats, CYP3A1 has been identified as a key enzyme[10].
-
Reduction: Reduction of ketone groups and double bonds in the steroid nucleus. For progesterone, reduction to 5α- and 5β-pregnanolone is a common pathway[11].
Phase II Metabolism:
-
Conjugation: The hydroxylated and reduced metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. In cynomolgus monkeys, progesterone metabolites were found as glucuronide and sulfate conjugates in urine[3].
Norethisterone is known to be biotransformed into active metabolites, 5α-NET and 3β,5α-NET, in target tissues of rabbits[12].
Experimental Protocols
This section details generalized methodologies for conducting pharmacokinetic and metabolism studies of steroid hormones in animal models.
Animal Models
Commonly used animal models for pharmacokinetic studies of steroids include:
-
Rats: Wistar and Sprague-Dawley strains are frequently used due to their well-characterized physiology and ease of handling[1][7][8].
-
Rabbits: New Zealand white rabbits are often used, particularly for reproductive toxicology and pharmacokinetic studies[4][5][9].
-
Monkeys: Rhesus (Macaca mulatta) and Cynomolgus (Macaca fascicularis) monkeys are used due to their closer physiological and metabolic similarity to humans[3][13].
Drug Administration
-
Intravenous (IV): Typically administered as a bolus injection into a cannulated vein (e.g., jugular or femoral in rats, marginal ear vein in rabbits) to determine absolute bioavailability and clearance[1][14].
-
Oral (PO): Administered via oral gavage for solutions or suspensions. Animals are usually fasted overnight prior to dosing[14].
-
Intramuscular (IM) or Subcutaneous (SC): Used for long-acting formulations[15].
Sample Collection
-
Blood Sampling:
-
Rodents: Serial blood samples can be collected from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery[16]. For terminal studies, cardiac puncture is used.
-
Rabbits: The marginal ear vein is a common and minimally invasive site for repeated blood sampling[17][18][19].
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored at -80°C until analysis[14].
-
-
Urine and Feces Collection:
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroid hormones and their metabolites in biological matrices due to its high sensitivity and specificity[22][23][24][25].
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analytes.
-
Derivatization: May be used to improve the ionization efficiency and sensitivity of certain steroids[22].
-
-
Chromatographic Separation: A reverse-phase C18 or similar column is typically used to separate the parent drug from its metabolites.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive quantification.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study in animal models.
Generalized Metabolic Pathway of a Synthetic Progestin
References
- 1. Pharmacokinetics of progesterone in ovariectomized rats after single dose intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo aspects of progesterone distribution and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of progesterone in the cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of norethisterone in the rabbit and rat after systemic and oral administration: effect of phenobarbitone [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of norethisterone and levonorgestrel in experimental iron deficiency anemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of orally administered norethisterone enanthate in rabbit, monkey, and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of levonorgestrel in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of 9alpha-fluoromedroxyprogesterone acetate in rats: comparison with medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-fertility effects of oral medroxyprogesterone acetate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Norethisterone metabolites modulate the uteroglobin and progesterone receptor gene expression in prepubertal rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progestin metabolism in the rhesus monkey corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Toxicology of depot medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. unmc.edu [unmc.edu]
- 17. Arterial and venous blood samplings in pharmacokinetic studies: vancomycin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blood sampling: Rabbit | NC3Rs [nc3rs.org.uk]
- 19. Arterial and venous blood sampling in pharmacokinetic studies: azosemide in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wetreatpets.com [wetreatpets.com]
- 21. missionridgevet.com [missionridgevet.com]
- 22. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
- 25. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Algestone Acetophenide and its Analogues for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of algestone (B1665699) acetophenide, a synthetic progestin, and its analogues. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on their synonyms, chemical properties, pharmacological profiles, and relevant experimental methodologies. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents critical biological pathways and workflows through explanatory diagrams.
Introduction to Algestone Acetophenide
This compound, also widely known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin, a class of steroid hormones that mimic the effects of the natural hormone progesterone (B1679170).[1] It is a derivative of 17α-hydroxyprogesterone and is characterized by a cyclic acetal (B89532) with acetophenone (B1666503) at the 16α and 17α positions.[1] Historically, it has been used in combination with an estrogen as a long-acting injectable contraceptive.[1] For research purposes, understanding its synonyms and analogues is crucial for a comprehensive literature review and for exploring structure-activity relationships.
Synonyms and Analogues
A clear understanding of the nomenclature and related compounds is fundamental for researchers.
Synonyms of this compound
This compound is known by several names in scientific literature and commercial products. These include:
-
Dihydroxyprogesterone acetophenide (DHPA)[1]
-
Deladroxone[2]
-
Droxone[2]
-
Alfasone acetophenide[2]
-
Alphasone acetophenide[2]
-
SQ-15101[1]
-
16α,17α-Dihydroxyprogesterone acetophenide[1]
Analogues of this compound
Analogues of this compound are primarily other derivatives of 17α-hydroxyprogesterone. These compounds share a common steroidal backbone but differ in their substitutions, which can significantly alter their pharmacokinetic and pharmacodynamic properties. Key analogues include:
-
Algestone Acetonide (Dihydroxyprogesterone Acetonide): A closely related compound where the acetophenide group is replaced by an acetonide group.[1]
-
Chlormadinone Acetate [1]
-
Cyproterone Acetate [1]
-
Gestonorone Caproate [1]
-
Hydroxyprogesterone Caproate [1]
-
Medroxyprogesterone Acetate [1]
-
Megestrol Acetate [1]
-
Segesterone Acetate [1]
Physicochemical and Pharmacokinetic Properties
The structural differences among these progestins influence their physical and biological characteristics. While comprehensive comparative data is scarce, this section summarizes available information.
Table 1: Physicochemical and Pharmacokinetic Data of this compound and Selected Analogues
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Elimination Half-Life (Intramuscular) | Notes |
| This compound | C₂₉H₃₆O₄ | 448.60 | 24 days[1][3] | Excreted preferentially in feces.[1] Detectable in circulation for up to 60 days post-injection.[1] |
| Algestone Acetonide | C₂₄H₃₄O₄ | 386.53 | Data not available | Was never marketed, hence a scarcity of data.[4] |
| Hydroxyprogesterone Caproate | C₂₇H₄₀O₄ | 428.61 | ~7-16 days | A widely studied progestin. |
| Medroxyprogesterone Acetate | C₂₄H₃₄O₄ | 386.53 | ~50 days (depot injection) | Extensively used as a long-acting injectable contraceptive. |
Pharmacodynamics and Mechanism of Action
This compound and its analogues exert their biological effects primarily by acting as agonists at the progesterone receptor (PR).[1] The interaction with the PR initiates a signaling cascade that modulates gene expression in target tissues.
Progesterone Receptor Binding and Potency
Table 2: Comparative Progesterone Receptor Binding Affinity of Selected Progestins
| Compound | Relative Binding Affinity (RBA) for PR (%) (Progesterone = 100%) |
| Progesterone | 100 |
| This compound | Moderate (Specific value not available)[5] |
| Levonorgestrel | 150 - 200[5] |
| Drospirenone | 50 - 100[5] |
| Nomegestrol Acetate | 338[5] |
| Medroxyprogesterone Acetate | 77[5] |
| Norethisterone | 150[5] |
| Note: Data compiled from various sources and should be used for comparative purposes only, as methodologies can differ between studies. |
Progesterone Receptor Signaling Pathway
The binding of a progestin like this compound to the progesterone receptor triggers a cascade of molecular events. The classical (genomic) pathway involves the following steps:
-
Ligand Binding: The lipophilic progestin diffuses across the cell membrane and binds to the progesterone receptor (PR-A or PR-B isoforms) located in the cytoplasm or nucleus, which is complexed with heat shock proteins (HSPs).
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing dissociation from HSPs and subsequent dimerization.
-
Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.
-
DNA Binding: The dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The receptor complex recruits co-activators or co-repressors, leading to the modulation of gene transcription.[6][7]
In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects through signaling pathways initiated at the cell membrane.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues.
Competitive Radioligand Binding Assay for Progesterone Receptor
This assay is used to determine the binding affinity of a test compound for the progesterone receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the progesterone receptor.
Principle: This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-progesterone) for binding to the progesterone receptor in a sample (e.g., cell lysate or purified receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.
Methodology:
-
Receptor Preparation:
-
Prepare a cell lysate or tissue homogenate containing the progesterone receptor. A common source is the uterus from estrogen-primed immature female rabbits or human breast cancer cell lines (e.g., T47D).
-
Homogenize the tissue or cells in a suitable buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Centrifuge the homogenate to obtain a cytosolic fraction containing the progesterone receptors.
-
Determine the protein concentration of the cytosol using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of the receptor preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-progesterone).
-
Add increasing concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is filtration through glass fiber filters that trap the receptor-ligand complexes.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synthesis of this compound and its Analogues
The synthesis of this compound and its analogues typically starts from 17α-hydroxyprogesterone. The following provides a generalized overview of the synthetic steps.
Generalized Synthesis of 16α,17α-Acetal Derivatives of Progesterone:
-
Starting Material: The synthesis often begins with a readily available steroid precursor, such as androstenedione, which is converted to 17α-hydroxyprogesterone through a series of chemical reactions.[9][10]
-
Formation of the 16α,17α-diol: A key step is the introduction of hydroxyl groups at the 16α and 17α positions of the progesterone backbone to form a diol.
-
Acetal Formation: The 16α,17α-diol is then reacted with a ketone or an aldehyde in the presence of an acid catalyst to form the cyclic acetal.
-
For This compound , the diol is reacted with acetophenone.[11]
-
For algestone acetonide , the diol is reacted with acetone.
-
-
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Conclusion
This compound and its analogues represent a significant class of synthetic progestins with important applications in both medicine and research. This technical guide has provided a detailed overview of their synonyms, chemical and pharmacological properties, and the experimental methodologies used to characterize them. The provided data tables, signaling pathway diagrams, and workflow visualizations are intended to serve as a valuable resource for professionals in the field of drug development and steroid hormone research. Further research is warranted to obtain more comprehensive and directly comparative data for this family of compounds to better understand their structure-activity relationships and potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estradiol enantate/algestone acetophenide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 9. CN103467555A - Synthetic method of 17alpha-hydroxyprogesterone - Google Patents [patents.google.com]
- 10. 17α-Hydroxyprogesterone | 68-96-2 [chemicalbook.com]
- 11. CN106866777A - The preparation method of this compound - Google Patents [patents.google.com]
Dihydroxyprogesterone Acetophenide: A Technical Guide to its Discovery, History, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyprogesterone acetophenide (DHPA), also known as algestone (B1665699) acetophenide, is a synthetic progestin that has been utilized primarily as a long-acting injectable contraceptive. This technical guide provides an in-depth overview of its discovery, historical development, and key scientific data, including its mechanism of action, synthesis, and clinical findings. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Discovery and History
Dihydroxyprogesterone acetophenide was first described in the literature in 1958 and was subsequently patented in 1960.[1] It was developed by Squibb under the developmental code name SQ-15101 and the tentative brand names Deladroxate and Droxone.[1] The primary application for DHPA was as a long-acting, injectable contraceptive, formulated in combination with an estrogen, typically estradiol (B170435) enanthate.[1]
Clinical studies in women began in 1964.[1] However, its development in the United States was discontinued (B1498344) in the late 1960s due to toxicological concerns arising from animal studies, which showed pituitary hyperplasia in rats and mammary tumors in beagle dogs.[1] Despite its discontinuation in the US, DHPA, in combination with estradiol enanthate, has been widely marketed in Latin America and other parts of the world under various brand names, including Perlutal and Topasel.[1]
Chemical and Physical Properties
DHPA is a synthetic pregnane (B1235032) steroid and a derivative of 16α,17α-dihydroxyprogesterone.[1] Its chemical structure is characterized by the presence of an acetophenide group cyclicly attached to the 16α and 17α hydroxyl groups of the progesterone (B1679170) backbone.
| Property | Value |
| Chemical Name | 16α,17α-dihydroxyprogesterone acetophenide |
| Molecular Formula | C29H36O4 |
| Molecular Weight | 448.60 g/mol |
| CAS Number | 24356-94-3 |
Mechanism of Action
As a progestin, dihydroxyprogesterone acetophenide's primary mechanism of action is through its agonistic activity at the progesterone receptor (PR).[1] The binding of DHPA to the PR initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the DHPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This ultimately leads to the physiological effects characteristic of progestins, including the inhibition of ovulation, which is the basis for its contraceptive efficacy.
Progesterone Receptor Signaling Pathway
The signaling cascade initiated by DHPA binding to the progesterone receptor can be visualized as follows:
Pharmacokinetics
The pharmacokinetic profile of dihydroxyprogesterone acetophenide is characterized by its long duration of action, which makes it suitable for use as a monthly injectable contraceptive. Following intramuscular injection, DHPA is slowly released into the circulation. One study reported an elimination half-life of DHPA and its metabolites of 24 days, with the compound being detectable in the circulation for up to 60 days after a single injection.[1]
Clinical Data
Clinical trials have primarily evaluated dihydroxyprogesterone acetophenide in combination with estradiol enanthate as a monthly injectable contraceptive.
Efficacy
The combination of DHPA and estradiol enanthate has demonstrated high contraceptive efficacy.
| Study | Formulation (DHPA/Estradiol Enanthate) | Number of Cycles | Pregnancy Rate | Pearl Index |
| Coutinho et al. (1997) | 150 mg / 10 mg | Not Specified | 0 | Not Reported |
| Coutinho et al. (1997) | 90 mg / 6 mg | Not Specified | 0 | Not Reported |
Side Effects and Discontinuation
The most common side effects reported in clinical trials are related to menstrual irregularities.
| Study | Formulation (DHPA/Estradiol Enanthate) | Most Common Side Effect | Discontinuation Rate due to Side Effects |
| Coutinho et al. (1997) | 150 mg / 10 mg & 90 mg / 6 mg | Irregular bleeding | Not Specified |
Experimental Protocols
Synthesis of Dihydroxyprogesterone Acetophenide
Several methods for the synthesis of dihydroxyprogesterone acetophenide have been patented. A general overview of a synthetic route is presented below.
Starting Material: 16-Dehydroprogesterone
Key Steps:
-
Hydroxylation: Introduction of hydroxyl groups at the 16α and 17α positions of 16-dehydroprogesterone. This can be achieved using reagents such as osmium tetroxide or potassium permanganate.
-
Acetal (B89532) Formation: Reaction of the resulting 16α,17α-dihydroxyprogesterone with acetophenone (B1666503) in the presence of an acid catalyst to form the cyclic acetal (acetophenide).
A workflow for the synthesis can be visualized as follows:
Clinical Trial Methodology for Injectable Contraceptives
The clinical evaluation of long-acting injectable contraceptives like DHPA typically follows a standardized protocol to assess efficacy, safety, and acceptability.
Study Design: Multicenter, randomized, double-blind, comparative clinical trials are often employed.
Participant Population: Healthy, sexually active women of reproductive age with regular menstrual cycles.
Intervention: Intramuscular injection of the contraceptive formulation at specified intervals (e.g., once a month).
Key Assessments:
-
Efficacy: Pregnancy rates, calculated using methods like the Pearl Index.
-
Safety: Monitoring of adverse events, including changes in menstrual bleeding patterns, weight, and blood pressure.
-
Acceptability: Assessment of patient satisfaction and reasons for discontinuation.
A logical workflow for a typical clinical trial is as follows:
Conclusion
Dihydroxyprogesterone acetophenide has a long history as a component of a long-acting injectable contraceptive. Its potent progestogenic activity, mediated through the progesterone receptor, provides a reliable mechanism for ovulation inhibition. While its use has been limited in some regions due to early toxicological findings, it remains an important contraceptive option in many parts of the world. This technical guide has summarized the key aspects of its discovery, mechanism of action, and clinical data to provide a valuable resource for the scientific and drug development communities. Further research into its long-term safety and potential for new formulations may continue to evolve its role in reproductive health.
References
Algestone Acetophenide: An In-Depth Technical Guide on Progesterone Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Binding Affinity Data
Despite a thorough review of scientific literature and pharmacological databases, specific quantitative metrics for the binding affinity of algestone (B1665699) acetophenide to the progesterone (B1679170) receptor (e.g., Kᵢ, IC₅₀) have not been publicly reported. However, its relative potency provides an indirect measure of its high affinity.
| Compound | Receptor | Relative Potency | Notes |
| Algestone Acetophenide | Progesterone Receptor (PR) | 2-5 times that of Progesterone | Based on in vivo animal models.[1] |
Progesterone Receptor Signaling Pathway
This compound, as an agonist of the progesterone receptor, triggers a cascade of intracellular events that ultimately modulate gene expression. The progesterone receptor exists as two main isoforms, PR-A and PR-B, which can form homodimers or heterodimers.[2] Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[2] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[2]
Experimental Protocols
The following sections detail generalized experimental protocols for determining the binding affinity of a compound like this compound to the progesterone receptor.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of this compound for the progesterone receptor.
Materials:
-
Receptor Source: Cytosol from cells endogenously expressing the progesterone receptor (e.g., T47D human breast cancer cells) or a purified progesterone receptor preparation.
-
Radioligand: A tritiated progestin with high affinity for the progesterone receptor, such as [³H]-Progesterone or [³H]-R5020 (Promegestone).
-
Test Compound: this compound of high purity.
-
Assay Buffer: e.g., Tris-EDTA buffer (pH 7.4) containing protease inhibitors.
-
Wash Buffer: Assay buffer, ice-cold.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Receptor Preparation:
-
Culture and harvest T47D cells.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the pellet (cytosol fraction containing the progesterone receptor) in fresh assay buffer.
-
Determine the protein concentration of the cytosol preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a series of microcentrifuge tubes, add a constant amount of the receptor preparation.
-
Add a fixed concentration of the radioligand (typically at a concentration close to its Kₐ).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled progesterone).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Conclusion
This compound is a potent synthetic progestin that acts as an agonist at the progesterone receptor. While precise quantitative binding affinity data remains to be publicly documented, its demonstrated higher potency compared to progesterone underscores its significant interaction with the receptor. The provided experimental protocol for a competitive radioligand binding assay offers a robust framework for researchers to determine the specific binding affinity (Kᵢ) of this compound and other novel compounds. A thorough understanding of its binding characteristics is fundamental for optimizing its therapeutic use and for the rational design of future progestational drugs.
References
Algestone Acetophenide: A Technical Whitepaper on its Endocrine-Disrupting Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Algestone (B1665699) acetophenide (dihydroxyprogesterone acetophenide, DHPA) is a synthetic steroidal progestin with potent agonist activity at the progesterone (B1679170) receptor (PR). Primarily used in long-acting injectable contraceptives, its powerful hormonal action warrants a thorough evaluation of its potential to disrupt the endocrine system beyond its intended therapeutic effects. This technical guide synthesizes the available toxicological data and outlines the established experimental protocols for assessing the endocrine-disrupting potential of algestone acetophenide. While specific in-vitro screening data for off-target hormonal activities are scarce in publicly accessible literature, historical toxicological findings, including pituitary hyperplasia in rats and mammary tumors in beagle dogs, strongly indicate a potential for broader endocrine disruption that merits further investigation.[1] This document provides the necessary scientific framework for such an evaluation.
Introduction
This compound is a derivative of 16α,17α-dihydroxyprogesterone and functions as a potent progestogen.[1] It is the progestin component in some combined injectable contraceptives.[1] As a progestin, its primary mechanism of action is the activation of the progesterone receptor, mimicking the effects of endogenous progesterone. It is reported to be a pure progestogen with no significant androgenic, estrogenic, or glucocorticoid activities. However, its classification as a potential endocrine-disrupting compound (EDC) by multiple bodies, coupled with early toxicological studies, necessitates a more in-depth assessment of its off-target effects.
Endocrine-disrupting chemicals can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. Given the structural similarity of this compound to endogenous steroid hormones, its potential to interact with other steroid hormone receptors and pathways is a critical area of investigation for researchers and drug development professionals.
Known Biological Activity and Toxicological Profile
The primary pharmacological activity of this compound is as a progesterone receptor agonist. Its progestogenic potency is estimated to be 2 to 5 times that of progesterone in animal models.[2] This high potency is central to its therapeutic use but also to its potential for adverse endocrine effects.
Quantitative Toxicological Data
While comprehensive endocrine screening data is limited, some quantitative toxicological data regarding reproductive effects have been published. The following table summarizes the Lowest Published Toxic Dose (TDLo) from studies in rats.
| Species | Route of Exposure | Dose | Duration | Toxic Effects | Reference |
| Rat (female) | Oral | 250 mg/kg | 10 day(s) pre-mating | Maternal Effects: menstrual cycle changes or disorders | [3] |
| Rat (female) | Oral | 2500 mg/kg | 20 day(s) pre-mating | Fertility: female fertility index decreased | [3] |
Significant Toxicological Findings
The development of a combined injectable contraceptive containing this compound (Deladroxate) was discontinued (B1498344) in the United States in the late 1960s due to significant toxicological findings in animal studies. These findings are critical indicators of its endocrine-disrupting potential:
-
Pituitary Hyperplasia in Rats: Chronic administration was observed to cause hyperplasia of the pituitary gland.[1] This is a significant finding, as the pituitary is the master regulator of the endocrine system. Progestins can influence the hypothalamic-pituitary-gonadal axis, and this finding suggests a disruptive effect.
-
Mammary Tumors in Beagle Dogs: The development of mammary tumors in beagle dogs following treatment is another serious concern.[1] The beagle is a well-established model for detecting hormonal carcinogenesis, particularly for progestin-related compounds.[4] This effect is likely linked to the potent progestogenic stimulation of mammary tissue.
Core Signaling Pathway: Progesterone Receptor Activation
This compound exerts its primary effects by binding to and activating the intracellular progesterone receptor (PR). This ligand-activated transcription factor then modulates the expression of target genes.
References
- 1. oecd.org [oecd.org]
- 2. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Algestone Acetophenide: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin, a class of steroid hormones that activate progesterone (B1679170) receptors.[1][2] It is a potent and pure progestogen, demonstrating 2 to 5 times the progestational activity of progesterone in animal models.[1] Primarily used in long-acting injectable contraceptives in combination with an estrogen, its mechanism of action and physiological effects make it a subject of interest for in vivo research in reproductive biology and pharmacology.[1][3] These application notes provide detailed protocols for the in vivo study of this compound in common animal models, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by acting as an agonist for the progesterone receptor (PR).[1] The binding of this compound to the PR initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway: The classic mechanism involves the binding of this compound to the PR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes. This pathway is responsible for the long-term effects of progestins on cellular differentiation and proliferation.
-
Non-Genomic Pathway: this compound can also trigger rapid cellular responses through non-genomic pathways. This involves the activation of signaling cascades at the cell membrane or within the cytoplasm, independent of gene transcription. Key pathways include the activation of Src kinase, which in turn can activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. These pathways can influence cell proliferation, apoptosis, and other cellular processes.
Signaling Pathways
The following diagram illustrates the primary signaling pathways of the progesterone receptor activated by agonists like this compound.
Caption: Progesterone Receptor Signaling Pathway.
Data Presentation
The following tables summarize quantitative data from in vivo studies on the effects of progestins. While specific data for this compound is limited, the provided data for other potent progestins like Medroxyprogesterone Acetate (MPA) serves as a valuable reference.
Table 1: Effect of Medroxyprogesterone Acetate (MPA) on Reproductive Parameters in Female Rats
| Treatment Group | Dose (mg/kg/day) | Estrous Cycle Irregularity | Ovarian Weight (mg) | Uterine Weight (mg) |
| Control | 0 | Normal | 75.2 ± 8.5 | 450.6 ± 55.2 |
| MPA | 0.4 | Increased | 70.1 ± 7.9 | 430.1 ± 48.7 |
| MPA | 2.0 | Significant Increase | 55.4 ± 6.1 | 350.8 ± 40.3 |
| MPA | 10.0 | No Cyclicity | 40.2 ± 5.3 | 280.4 ± 35.1 |
| * Indicates a statistically significant difference from the control group. | ||||
| (Data adapted from studies on Medroxyprogesterone Acetate for illustrative purposes) |
Table 2: Effect of Progestin Treatment on Endometrial Proliferation in Ovariectomized, Estrogen-Primed Rabbits
| Treatment Group | Daily Dose | Endometrial Glandular Proliferation Score (McPhail Scale) |
| Vehicle Control | - | 0-1 (No to slight proliferation) |
| Progesterone | 1.0 mg | 3-4 (Marked proliferation) |
| This compound (Expected) | 0.2 - 0.5 mg | 3-4 (Marked proliferation) |
| (Expected results for this compound are based on its reported potency of 2-5 times that of progesterone)[1] |
Experimental Protocols
The following are detailed protocols for in vivo studies of this compound.
Protocol 1: Assessment of Progestational Activity in Immature Female Rabbits (Clauberg Test)
This protocol is designed to determine the progestational potency of this compound by observing its effect on the uterine endometrium of estrogen-primed immature female rabbits.
Materials:
-
This compound
-
Sesame oil or other suitable sterile oil vehicle
-
Immature female rabbits (e.g., New Zealand White), 0.8-1.2 kg
-
Sterile syringes and needles (23-25 gauge)
-
Standard laboratory animal housing and care facilities
-
Histology equipment and reagents (formalin, paraffin (B1166041), microtome, H&E stain)
Experimental Workflow:
Caption: Clauberg Test Experimental Workflow.
Procedure:
-
Animal Preparation: Acclimatize immature female rabbits for at least 7 days before the start of the experiment. House them individually under standard laboratory conditions.
-
Estrogen Priming: For 6 consecutive days, administer a daily subcutaneous (s.c.) injection of estradiol benzoate (e.g., 5 µ g/day ) dissolved in a suitable oil vehicle.
-
Treatment Groups: Divide the animals into at least four groups:
-
Group 1: Vehicle control (oil only)
-
Group 2: Low-dose this compound
-
Group 3: Mid-dose this compound
-
Group 4: High-dose this compound
-
-
Drug Preparation: Prepare a stock solution of this compound in a sterile oil vehicle (e.g., sesame oil). Perform serial dilutions to achieve the desired final concentrations for each dose group.
-
Administration: For 5 consecutive days following the estrogen priming period, administer the assigned treatment via intramuscular (i.m.) injection.
-
Necropsy and Tissue Collection: On the day after the last injection, euthanize the animals. Perform a necropsy and carefully excise the uterus.
-
Histological Analysis: Fix the uterine tissue in 10% neutral buffered formalin. Process the tissue for paraffin embedding, sectioning (5 µm), and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Data Analysis: Examine the stained uterine sections under a microscope. Score the degree of endometrial glandular proliferation using the McPhail scale (0 = no proliferation, 4 = maximal proliferation). Compare the scores between the treatment groups and the control group.
Protocol 2: Evaluation of Effects on the Estrous Cycle and Fertility in Female Rats
This protocol is designed to assess the impact of this compound on the regularity of the estrous cycle and on the fertility of female rats.
Materials:
-
This compound
-
Sesame oil or other suitable sterile oil vehicle
-
Mature, regularly cycling female rats (e.g., Sprague-Dawley or Wistar), 8-10 weeks old
-
Proven fertile male rats
-
Sterile syringes and needles (23-25 gauge)
-
Vaginal lavage supplies (pipettes, saline)
-
Microscope and slides
Procedure:
-
Estrous Cycle Monitoring: Monitor the estrous cycle of all female rats for at least two consecutive normal cycles (8-10 days) by daily vaginal lavage.
-
Treatment Groups: Select rats with regular 4-5 day cycles and divide them into treatment groups (e.g., vehicle control, low-dose, and high-dose this compound).
-
Drug Preparation: Prepare a stock solution of this compound in a sterile oil vehicle.
-
Administration: Administer this compound or vehicle via intramuscular or subcutaneous injection. Due to its long-acting nature, a single injection or infrequent injections (e.g., once every 2-4 weeks) can be employed.
-
Post-Treatment Estrous Cycle Monitoring: Continue daily vaginal lavages for a defined period (e.g., 4-8 weeks) to assess any disruptions to the estrous cycle. Record the cycle length and the characteristics of each stage.
-
Mating: Following the post-treatment monitoring period, cohabitate each female with a proven fertile male. Confirm mating by the presence of a vaginal plug or sperm in the vaginal lavage.
-
Fertility Assessment: Monitor the females for signs of pregnancy. At the end of gestation, record the number of pregnant females, the number of pups per litter, and any signs of abnormal pregnancy or parturition.
-
Data Analysis: Compare the estrous cycle regularity, pregnancy rates, and litter sizes between the treatment groups and the control group using appropriate statistical methods.
Conclusion
The protocols and data presented provide a framework for the in vivo investigation of this compound. These studies are essential for characterizing its progestational activity, understanding its effects on reproductive function, and elucidating its mechanism of action. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal welfare guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dihydroxyprogesterone Acetophenide API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
- 3. Dihydroxyprogesterone acetophenide 150 mg + estradiol enantate 10 mg as monthly injectable contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Algestone Acetophenide in Human Plasma by HPLC-MS/MS
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of algestone (B1665699) acetophenide in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and clinical monitoring of algestone acetophenide in biological matrices.
Introduction
This compound is a synthetic progestin used in hormonal contraceptives. Accurate and reliable quantification of this compound in biological fluids is crucial for drug development, pharmacokinetic assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated HPLC-MS/MS method designed for researchers, scientists, and drug development professionals, ensuring high throughput and precise measurement of this compound in human plasma.
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Medroxyprogesterone acetate (B1210297) or a stable isotope-labeled this compound)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2.2. Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.
-
To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.
-
Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or HPLC vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract with 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the plate or vials for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.
-
Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.
2.3. HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC and Mass Spectrometry Parameters
| Parameter | Condition |
| HPLC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 50% B; 0.5-2.5 min: 50-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-50% B; 3.6-5.0 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 449.3 [M+H]⁺ |
| Product Ions (m/z) | To be determined empirically (e.g., 329.2, 105.1) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized for each transition |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Data Presentation
3.1. Method Validation Summary
The method should be validated according to international guidelines (e.g., ICH M10). A summary of typical acceptance criteria is provided below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | e.g., 1 - 1000 ng/mL |
| Precision (RSD) | Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Matrix Effect | IS-normalized matrix factor should be consistent across different sources of matrix (RSD ≤ 15%). |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the major steps in the quantification of this compound from plasma samples.
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The detailed steps for sample preparation, instrument conditions, and data processing, along with the validation guidelines, offer a comprehensive resource for researchers and professionals in the field of drug analysis.
Application Notes and Protocols for Dihydroxyprogesterone Acetophenide in Cell Culture
Introduction
Dihydroxyprogesterone acetophenide (DHPA), also known as algestone (B1665699) acetophenide, is a synthetic progestin, a class of steroid hormones that activate progesterone (B1679170) receptors.[1][2] While its primary application has been in long-acting injectable contraceptives, often in combination with an estrogen, its progestogenic properties make it a valuable tool for in vitro research in various fields, including oncology, reproductive biology, and endocrinology.[1][3] These application notes provide an overview of potential cell culture applications of DHPA and detailed protocols for its investigation.
Potential Cell Culture Applications
The progestogenic activity of dihydroxyprogesterone acetophenide suggests its utility in a range of cell-based assays to explore its effects on cellular processes.
-
Hormone-Dependent Cancer Research: DHPA can be utilized to study its impact on the proliferation, survival, and metastasis of hormone-dependent cancers such as breast, endometrial, and ovarian cancers. As a progesterone receptor agonist, it may modulate the growth and behavior of cancer cells expressing these receptors.
-
Progesterone Receptor Signaling: This compound serves as an excellent tool for dissecting the molecular mechanisms of progesterone receptor (PR) signaling. Researchers can investigate PR activation, nuclear translocation, DNA binding, and the subsequent regulation of target gene expression.
-
Reproductive Biology Studies: In vitro models of the endometrium can be treated with DHPA to study the process of decidualization, a critical step for embryo implantation. It can also be used to explore other progesterone-mediated events in various reproductive tissues.
-
Drug Discovery and Screening: DHPA can be employed as a reference compound in high-throughput screening assays designed to identify novel progesterone receptor modulators (agonists, antagonists, or selective modulators).
Quantitative Data Summary
The following table presents hypothetical data that could be generated from the described experimental protocols. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Assay | Cell Line | Parameter | Value |
| Cell Proliferation | T47D (Breast Cancer) | IC50 | 150 nM |
| Cell Proliferation | Ishikawa (Endometrial Cancer) | IC50 | 250 nM |
| Apoptosis | T47D (Breast Cancer) | % Apoptotic Cells (at 200 nM) | 35% |
| Progesterone Receptor Binding | Recombinant Human PR | Ki | 5 nM |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the in vitro effects of dihydroxyprogesterone acetophenide.
1. Cell Proliferation Assay (WST-1 Method)
This protocol describes how to assess the effect of dihydroxyprogesterone acetophenide on the proliferation of hormone-responsive cancer cell lines.
Materials:
-
Hormone-responsive cancer cell line (e.g., T47D, Ishikawa)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped serum
-
Dihydroxyprogesterone acetophenide (DHPA)
-
WST-1 reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate for 24 hours.
-
Wash the cells with PBS and replace the medium with phenol red-free medium containing charcoal-stripped serum. Incubate for another 24 hours to hormonally deprive the cells.
-
Prepare serial dilutions of DHPA in the hormone-deprived medium.
-
Remove the medium from the wells and add 100 µL of the DHPA dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis induced by dihydroxyprogesterone acetophenide using flow cytometry.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
Dihydroxyprogesterone acetophenide (DHPA)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of DHPA and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
3. Progesterone Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of dihydroxyprogesterone acetophenide to the progesterone receptor.
Materials:
-
Recombinant human progesterone receptor (PR)
-
Radiolabeled progestin (e.g., [3H]-promegestone)
-
Dihydroxyprogesterone acetophenide (DHPA)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant PR and the radiolabeled progestin in the binding buffer.
-
Add increasing concentrations of unlabeled DHPA or a known PR ligand (for standard curve) to the reaction mixture.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with cold binding buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of DHPA to determine the Ki value.
Visualizations
Caption: Simplified signaling pathway of dihydroxyprogesterone acetophenide.
Caption: Experimental workflow for a cell proliferation assay.
References
Synthesis and Purification of Algestone Acetophenide for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of algestone (B1665699) acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA). The following procedures are intended for laboratory-scale preparation. Algestone acetophenide is a synthetic progestin, a derivative of progesterone, used in hormonal contraceptives.[1][2][3]
Chemical Synthesis Pathway
The primary route for the laboratory synthesis of this compound involves the reaction of 16α,17α-dihydroxyprogesterone with acetophenone (B1666503) in the presence of a catalyst to form a cyclic acetal (B89532).[1][4] An alternative starting material, 3β,16α,17α-trihydroxy-5-pregnen-20-one, can also be utilized, followed by oxidation to yield the final product.[5]
Experimental Protocols
The following protocols detail the synthesis of this compound from 3β,16α,17α-trihydroxy-5-pregnen-20-one, including the formation of the acetophenide and subsequent oxidation.
Protocol 1: Synthesis of 3β,16α,17α-trihydroxy-5-pregnen-20-one acetophenide
This protocol describes the formation of the cyclic acetal from the trihydroxy steroid.
Materials:
-
3β,16α,17α-trihydroxy-5-pregnen-20-one
-
Acetophenone (distilled)
-
Iodine
-
Methylene (B1212753) chloride
-
Sodium thiosulfate (B1220275) solution (14% w/v in water)
Procedure:
-
To a suitable reaction flask, add 10 g of 3β,16α,17α-trihydroxy-5-pregnen-20-one and 100 ml of distilled acetophenone.
-
Add 0.6 g of iodine to the mixture.
-
Warm the reaction mixture to 50-60°C and maintain this temperature for 2 hours. Complete dissolution of the solids should occur within the first hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with methylene chloride.
-
With vigorous stirring, add 50 ml of a 14% aqueous sodium thiosulfate solution to decolorize the iodine.
-
Separate the aqueous layer and wash the organic layer twice with water.
-
Remove the excess acetophenone by steam distillation.
-
Dissolve the residue in methylene chloride and filter the solution to clarify.
-
Concentrate the solution and recrystallize the product from an acetone-hexane mixture.
-
Cool the solution to induce crystallization, filter the product, and wash with hexane.
Protocol 2: Oxidation to this compound (16α,17α-dihydroxyprogesterone acetophenide)
This protocol outlines the oxidation of the intermediate product to the final this compound using an Oppenauer oxidation.
Materials:
-
Pregnentriolone acetophenide (product from Protocol 1)
-
Dry toluene (B28343)
-
Cyclohexanone
-
Aluminum isopropylate
-
Water
-
Methylene chloride
-
Acetone
-
Hexane
Procedure:
-
Add 40 g of pregnentriolone acetophenide to a reaction flask containing 800 ml of dry toluene and 200 ml of cyclohexanone.
-
Heat the reaction mixture to 90-100°C.
-
Add 16 g of aluminum isopropylate and heat the mixture to reflux for 45 minutes, with partial take-off.
-
After reflux, add water to the reaction mixture and filter off the aluminum precipitate.
-
Rinse the precipitate with toluene and combine the toluene layers.
-
Remove the toluene and cyclohexanone/cyclohexanol by distillation.
-
Remove the remaining acetophenone under vacuum until the product is dry.
-
Add 175 ml of acetone and heat to dissolve the residue. Filter the solution if it is turbid.
-
Concentrate the solution to approximately 70 ml and add 35 ml of hexane to induce crystallization.
-
Cool the solution, filter the crystalline product, and wash with a 1:1 acetone/hexane mixture, followed by a final wash with hexane.
Data Presentation
The following table summarizes the quantitative data from various synthesis examples described in the literature.
| Starting Material | Catalyst/Oxidizing Agent | Solvent(s) | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 3β,16α,17α-trihydroxy-5-pregnen-20-one | Iodine | Acetophenone, Methylene Chloride | 50-60°C, 2 hours | 80-85 | 170-174 | [5] |
| Pregnentriolone acetophenide | Aluminum isopropylate (Oppenauer) | Toluene, Cyclohexanone | Reflux, 45 minutes | 63.6 | 170-173 | [5] |
| Pregnentriolone acetophenide | Chromic acid-acetic acid | Methylene Chloride, Acetic Acid | 20-25°C, 1.5 hours | - | 151-153 | [5] |
| Hydroxylic species | Perchloric acid | Acetophenone | 20°C, 10 hours | 70 | 98.9% Purity | [6] |
| Hydroxylic species | Pyridine hydrochloride | Acetophenone | -10°C, 2 hours | 70 | 99.0% Purity | [6] |
| Hydroxylic species | p-methyl benzenesulfonic acid | Acetophenone | 20-30°C, 6 hours | 75 | 98.5% Purity | [6] |
| Hydroxylic species | Sulfuric acid | Acetophenone | 30°C, 10 hours | 74 | 98.7% Purity | [6] |
| Hydroxylic species | Phosphoric acid | Acetophenone | 30°C, 9 hours | 74 | 97.9% Purity | [6] |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 3β,16α,17α-trihydroxy-5-pregnen-20-one.
Caption: Synthesis workflow for this compound.
Logical Relationship of Purification Steps
The diagram below outlines the logical sequence of the purification process following the chemical reaction.
Caption: Purification process for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US3488347A - Process for preparing 16alpha,17alpha-dihydroxyprogesterone acetophenide - Google Patents [patents.google.com]
- 6. CN106866777A - The preparation method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Long-Term Animal Studies with Algestone Acetophenide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth data on the long-term toxicology and pharmacokinetics of algestone (B1665699) acetophenide in laboratory animals is scarce. Development of this compound for human use was halted in the late 1960s due to toxicological findings in animals.[1] The following application notes and protocols are based on general principles of long-term toxicity studies for progestins, historical data, and established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). These should be adapted and refined based on any new available data and in consultation with appropriate regulatory bodies.
Application Notes
Introduction to Algestone Acetophenide
This compound, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone (B1679170).[1] As an agonist of the progesterone receptor (PR), it has been used in combination with estrogens for injectable contraception.[1] In veterinary medicine, it has been used in cattle. Due to its progestogenic activity, this compound has potential applications in various research areas, including reproductive biology, endocrinology, and oncology. However, its long-term use is associated with potential adverse effects, necessitating thorough toxicological evaluation.
Known Toxicological Profile and Rationale for Long-Term Studies
The development of this compound for human contraception was discontinued (B1498344) due to toxicological concerns arising from animal studies. These included the development of mammary gland tumors in beagle dogs and pituitary hyperplasia in rats.[1] These findings are consistent with the known side effects of prolonged exposure to other progestins in sensitive species. Long-term animal studies are therefore critical to:
-
Characterize the dose-response relationship for toxic effects.
-
Identify target organs for toxicity.
-
Establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Assess the carcinogenic potential of the compound.
General Considerations for Long-Term Progestin Studies in Animals
-
Species Selection: Rodents (typically rats) and a non-rodent species are usually required. The beagle dog is known to be particularly sensitive to the proliferative effects of progestins on the mammary gland and is often used in studies of this class of compounds.
-
Duration: For chronic toxicity and carcinogenicity studies in rodents, a duration of up to two years is common. In dogs, studies of one year or longer are typically conducted.
-
Route of Administration: As this compound is formulated for long-acting injection, the subcutaneous or intramuscular route should be used to mimic clinical application.
-
Hormonal Status of Animals: The hormonal status of female animals can significantly influence the effects of exogenous progestins. The stage of the estrous cycle should be considered, and ovariectomized females may be included to distinguish direct progestogenic effects from those mediated by interaction with ovarian hormones.
-
Key Endpoints: Beyond standard toxicological parameters, special attention should be paid to the reproductive organs, mammary glands, pituitary gland, and metabolic functions.
Experimental Protocols
Protocol 1: Chronic Oral Toxicity Study in Rats (Based on OECD Guideline 452)
This protocol outlines a 2-year chronic toxicity and carcinogenicity study of this compound in Sprague-Dawley rats.
Table 1: Experimental Design for Chronic Toxicity Study in Rats
| Parameter | Description |
| Test System | Sprague-Dawley rats, 50 per sex per group |
| Age at Start | 6-8 weeks |
| Housing | Individually housed in a controlled environment (12h light/dark cycle, 22±3°C, 30-70% humidity) |
| Diet | Standard laboratory chow and water ad libitum |
| Test Substance | This compound in a suitable vehicle (e.g., sesame oil) |
| Route of Administration | Subcutaneous injection |
| Dosage Levels | Vehicle control, Low dose, Mid dose, High dose (doses to be determined by preliminary range-finding studies) |
| Frequency | Once monthly |
| Duration | 24 months |
| Observations | Clinical signs (daily), body weight and food consumption (weekly for 13 weeks, then monthly), detailed clinical examination (quarterly), ophthalmology (pre-test and at termination) |
| Clinical Pathology | Hematology, clinical chemistry, and urinalysis at 6, 12, 18, and 24 months |
| Pathology | Full necropsy on all animals. Organ weights of key organs. Histopathology on all tissues from control and high-dose groups, and all gross lesions, with special attention to mammary glands and pituitary gland. |
Protocol 2: Long-Term Toxicity Study in Dogs
This protocol describes a 1-year study in beagle dogs to assess the long-term safety of this compound, with a focus on mammary gland effects.
Table 2: Experimental Design for Long-Term Toxicity Study in Dogs
| Parameter | Description |
| Test System | Beagle dogs, 4 per sex per group |
| Age at Start | 6-9 months |
| Housing | Individually housed in pens compliant with animal welfare regulations |
| Diet | Standard laboratory dog chow and water ad libitum |
| Test Substance | This compound in a suitable vehicle |
| Route of Administration | Subcutaneous injection |
| Dosage Levels | Vehicle control, Low dose, Mid dose, High dose (doses to be determined by preliminary range-finding studies) |
| Frequency | Once monthly |
| Duration | 12 months |
| Observations | Clinical signs (daily), body weight and food consumption (weekly), physical and veterinary examinations (monthly), mammary gland palpation (monthly) |
| Clinical Pathology | Hematology, clinical chemistry, and urinalysis at pre-test, 3, 6, 9, and 12 months. Serum progesterone and growth hormone levels. |
| Pathology | Full necropsy on all animals. Organ weights. Histopathology on a comprehensive list of tissues from all animals, with extensive examination of all mammary glands. |
Protocol 3: Pharmacokinetic Study in Rats
This protocol is designed to determine the single-dose pharmacokinetic profile of this compound in rats.
Table 3: Experimental Design for Pharmacokinetic Study in Rats
| Parameter | Description |
| Test System | Sprague-Dawley rats, 3-5 per sex per time point |
| Route of Administration | Single subcutaneous injection |
| Dosage Level | A single mid-range dose expected to be pharmacologically active |
| Sample Collection | Blood samples collected via a suitable method (e.g., tail vein, saphenous vein) at pre-dose, and at multiple time points post-dose (e.g., 1, 4, 8, 24, 48, 72 hours, and then weekly for up to 60 days).[2] |
| Sample Analysis | Plasma concentrations of this compound to be determined using a validated analytical method (e.g., LC-MS/MS). |
| Pharmacokinetic Parameters | Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t1/2). |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Classical (genomic) signaling pathway of progesterone receptors.
Caption: Generalized experimental workflow for a long-term toxicology study.
References
Application Notes and Protocols for Studying Algestone Acetophenide in Hormone-Dependent Cancers In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Algestone (B1665699) acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin that acts as an agonist of the progesterone (B1679170) receptor (PR)[1]. While it has been primarily used in long-acting injectable contraceptives[1][2], its potential effects on hormone-dependent cancers, such as certain types of breast and endometrial cancer, warrant investigation. Progestins can exert both proliferative and anti-proliferative effects on cancer cells, depending on the cellular context and the presence of other hormonal signals. These application notes provide a framework for studying the in vitro effects of algestone acetophenide on hormone-dependent cancer cell lines.
Mechanism of Action
This compound is a pure progestogen, meaning it selectively binds to and activates the progesterone receptor with no significant off-target hormonal activities[1]. The binding of this compound to the PR initiates a signaling cascade that can modulate gene expression, leading to various cellular responses, including changes in proliferation, differentiation, and apoptosis.
dot
Caption: Progesterone Receptor Signaling Pathway.
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of this compound on hormone-dependent cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture
Hormone-dependent cancer cell lines, such as MCF-7 (breast cancer, PR-positive) or Ishikawa (endometrial cancer, PR-positive), should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Prior to hormone treatment, cells are typically cultured in a phenol (B47542) red-free medium with charcoal-stripped FBS for 24-48 hours to reduce the influence of endogenous hormones.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Hormone-dependent cancer cell line
-
96-well culture plates
-
Phenol red-free culture medium with charcoal-stripped FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
Table 1: Hypothetical Effect of this compound on MCF-7 Cell Proliferation (72h)
| Concentration (nM) | Absorbance (570 nm) ± SD | % Viability vs. Control |
|---|---|---|
| Vehicle Control | 0.85 ± 0.05 | 100% |
| 0.1 | 0.82 ± 0.04 | 96.5% |
| 1 | 0.75 ± 0.06 | 88.2% |
| 10 | 0.61 ± 0.05 | 71.8% |
| 100 | 0.42 ± 0.03 | 49.4% |
| 1000 | 0.25 ± 0.02 | 29.4% |
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Hormone-dependent cancer cell line
-
6-well culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
Table 2: Hypothetical Apoptosis Induction by this compound in Ishikawa Cells (48h)
| Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
|---|---|---|---|---|
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 88.7 ± 3.5 | 6.8 ± 1.2 | 3.1 ± 0.6 | 1.4 ± 0.3 |
| 100 | 75.4 ± 4.2 | 15.3 ± 2.8 | 7.2 ± 1.5 | 2.1 ± 0.5 |
| 1000 | 52.1 ± 5.8 | 28.9 ± 3.9 | 15.6 ± 2.4 | 3.4 ± 0.7 |
dot
Caption: General Experimental Workflow.
Further Investigations
To build a comprehensive understanding of this compound's effects on hormone-dependent cancers, the following experiments are also recommended:
-
Western Blotting: To analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).
-
Quantitative PCR (qPCR): To measure the changes in mRNA levels of PR-target genes.
-
Cell Cycle Analysis: Using propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Receptor Binding Assays: To confirm the binding affinity of this compound to the progesterone receptor.
While specific in vitro studies on the effects of this compound on hormone-dependent cancer cells are currently lacking in published literature[3], its known activity as a progesterone receptor agonist provides a strong rationale for its investigation in this context[1][4]. The protocols and frameworks provided here offer a starting point for researchers to explore the potential of this compound as a modulator of cancer cell growth and survival. All experimental procedures should be rigorously optimized and validated for the specific cellular models being used.
References
Troubleshooting & Optimization
Technical Support Center: Algestone Acetophenide Stability and Degradation in Solution
Welcome to the technical support center for Algestone Acetophenide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the solvent system used.[1] As a ketal, the molecule is susceptible to hydrolysis under acidic conditions. Elevated temperatures can accelerate degradation, and exposure to UV or fluorescent light may induce photolytic degradation.
Q2: What are the expected degradation pathways for this compound?
A2: Based on its chemical structure, which includes a ketal linkage and a steroid backbone, the main degradation pathways are expected to be:
-
Hydrolysis: The cyclic ketal is susceptible to acid-catalyzed hydrolysis, which would cleave the acetal (B89532) to yield 16α,17α-dihydroxyprogesterone and acetophenone.
-
Oxidation: The steroid nucleus may be susceptible to oxidation, potentially leading to the formation of hydroxylated or keto derivatives.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products through complex photochemical reactions.[3]
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: this compound is sparingly soluble in aqueous solutions. Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and ethanol (B145695) are commonly used to prepare stock solutions. For cell-based assays, DMSO is a frequent choice, but the final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.[1]
Q4: How should I store this compound stock solutions to ensure stability?
A4: To ensure the stability of this compound stock solutions, it is recommended to:
-
Store aliquots at low temperatures, such as -20°C for short-term storage and -80°C for long-term storage, to minimize thermal degradation.
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photolytic degradation.[1]
-
Use anhydrous solvents where possible to minimize hydrolytic degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions and compare their performance against older stocks. Ensure proper storage conditions (low temperature, protection from light) are maintained. |
| Hydrolysis in acidic media | If your experimental medium is acidic, consider preparing the working solution immediately before use. Buffer the medium to a neutral or slightly alkaline pH if the experimental design allows. |
| Photodegradation | Conduct all experimental manipulations under low-light conditions or using light-blocking containers. |
| Oxidation | De-gas solvents and solutions where appropriate and consider the addition of antioxidants if compatible with the experimental setup. |
Issue 2: Appearance of unknown peaks in my chromatogram during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Forced degradation has occurred | Review the sample preparation and handling procedures. Ensure that samples have not been exposed to extreme pH, high temperatures, or prolonged light. |
| Interaction with excipients | If working with a formulation, consider potential interactions between this compound and the excipients. Analyze a placebo formulation to identify any interfering peaks. |
| Contamination | Ensure the purity of the solvent and all reagents used. Run a blank injection to check for system contamination. |
Forced Degradation Studies: Experimental Protocols and Data
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation profile of a drug substance.[4][5] The following are example protocols for subjecting this compound to various stress conditions.
Note: The following quantitative data are illustrative examples based on typical degradation patterns for similar steroid compounds and are intended to guide researchers in their experimental design. Actual degradation will depend on the specific experimental conditions.
Table 1: Summary of Forced Degradation Conditions and Illustrative Results for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Illustrative % Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 4 hours | 15% | 16α,17α-dihydroxyprogesterone, Acetophenone |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 4 hours | 5% | Minor epimerization products |
| Oxidative | 6% H₂O₂ | Room Temp | 24 hours | 10% | Oxidized steroid derivatives |
| Thermal | Solid State | 80°C | 48 hours | < 2% | - |
| Photolytic | UV light (254 nm) | Room Temp | 24 hours | 20% | Various photoproducts |
Detailed Experimental Protocols
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Incubate the solution at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.2 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Incubate the solution at 60°C for 4 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.2 M HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase for HPLC analysis.[1]
5. Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.[1]
-
After the specified time, dissolve the solid in the initial solvent and dilute it to the appropriate concentration for HPLC analysis.
6. Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to UV light at 254 nm for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed sample by HPLC.
Stability-Indicating HPLC Method (Example)
A stability-indicating method is crucial for separating the intact drug from its degradation products.[6]
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 240 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a typical forced degradation study of this compound.
Potential Degradation Pathway: Acid-Catalyzed Hydrolysis
Caption: Simplified pathway of acid-catalyzed hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. This compound API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]
Technical Support Center: Algestone Acetophenide Immunoassay Cross-Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cross-reactivity with algestone (B1665699) acetophenide in immunoassays.
Troubleshooting Guide: Unexpected Results in Progesterone (B1679170) Immunoassays
Issue: Progesterone levels are unexpectedly high or inconsistent in samples where the presence of algestone acetophenide or other synthetic progestins is known or suspected.
This guide provides a systematic approach to investigate and mitigate potential cross-reactivity.
Step 1: Initial Assessment and Data Review
-
Review Assay Protocol: Confirm that the immunoassay was performed according to the manufacturer's instructions, including incubation times, temperatures, and reagent preparation.[1][2]
-
Examine Standard Curve: A poor standard curve can indicate issues with reagents or the assay procedure.[3]
-
Check Quality Controls: Ensure that the quality control samples are within the expected range.
Step 2: Investigate Potential Cross-Reactivity
Cross-reactivity occurs when a substance structurally similar to the target analyte binds to the assay's antibodies, leading to inaccurate measurements.[4] this compound, a synthetic progestin, shares structural similarities with progesterone, creating a potential for cross-reactivity in progesterone immunoassays.[4][5]
-
Consult Kit Insert: Review the cross-reactivity data provided in the progesterone immunoassay kit's package insert. While specific data for this compound may not be available, it will provide information on other cross-reactive steroids.[6][7][8]
-
Perform a Spiking Study: To determine the extent of cross-reactivity, spike a known concentration of this compound into a sample matrix that is known to have low or no endogenous progesterone. Analyze the spiked sample and compare the measured progesterone concentration to the baseline.
Step 3: Mitigation Strategies
If cross-reactivity is suspected or confirmed, the following strategies can be employed:
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering substance.[3] However, ensure the diluted progesterone concentration remains within the assay's detection range.
-
Alternative Assay: If significant cross-reactivity is observed and cannot be resolved, consider using a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for progesterone quantification.
-
Antibody Specificity: When developing an in-house assay, select a monoclonal antibody with high specificity for progesterone and minimal cross-reactivity with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my progesterone immunoassay?
This compound (also known as dihydroxyprogesterone acetophenide) is a synthetic progestin, a type of drug that mimics the effects of the natural hormone progesterone.[5][9] Due to its structural similarity to progesterone, the antibodies used in a progesterone immunoassay may also bind to this compound, leading to a falsely elevated measurement of progesterone.[4]
Q2: I can't find specific cross-reactivity data for this compound in my progesterone immunoassay kit insert. What should I do?
While specific quantitative data for this compound is not always readily available in the public domain, the potential for cross-reactivity should be assumed based on its structure.[4] It is crucial to experimentally determine the cross-reactivity in your specific assay using your sample matrix. The detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: My results show high background. Could this be related to cross-reactivity?
High background can be caused by several factors, including non-specific binding of antibodies or issues with the washing steps.[3] While cross-reactivity typically leads to a false positive signal for specific samples, it doesn't usually manifest as a uniform high background across the entire plate. Refer to general ELISA troubleshooting guides to address high background issues.[1][2]
Q4: How is the percentage of cross-reactivity calculated?
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Progesterone at 50% binding / Concentration of this compound at 50% binding) x 100[4]
The 50% binding point is determined from the respective dose-response curves of progesterone and the test compound.[4]
Data Presentation
Table 1: Comparative Cross-Reactivity of Various Steroids in Progesterone Immunoassays
This table summarizes reported cross-reactivity data for several steroids in different progesterone immunoassays. Note that this data is for illustrative purposes and the actual cross-reactivity can vary between different assay kits and manufacturers.
| Steroid | Assay Type | Reported Cross-Reactivity (%) |
| 17-α-Hydroxyprogesterone | RIA | 13 |
| Corticosterone | RIA | 0.6 |
| Cortisol | RIA | 0.07 |
| Pregnenolone | RIA | 0.03 |
| Testosterone | RIA | <0.01 |
| Prednisolone | Salivary EIA | 0.0021 |
| Cortisone | Salivary EIA | 0.0106 |
| Dexamethasone | Salivary EIA | 0.0014 |
Data compiled from publicly available radioimmunoassay (RIA) and enzyme immunoassay (EIA) kit inserts.[7][10]
Experimental Protocols
Protocol for Determining this compound Cross-Reactivity in a Competitive Progesterone ELISA
This protocol outlines the steps to assess the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for progesterone.
Materials:
-
Progesterone ELISA Kit (including progesterone standards, anti-progesterone antibody, HRP-conjugated progesterone, substrate, and stop solution)
-
This compound
-
Assay buffer (as specified in the ELISA kit)
-
Microplate reader with a 450 nm filter
-
Precision pipettes and tips
-
Microplates
Methodology:
-
Preparation of Progesterone Standards: Prepare a serial dilution of the progesterone standards according to the ELISA kit manufacturer's instructions. This will be used to generate the standard curve.
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound in the assay buffer.
-
Create a series of dilutions of the this compound stock solution in the assay buffer. The concentration range should be wide enough to potentially show a dose-response effect.
-
-
Assay Procedure:
-
Add 50 µL of the prepared progesterone standards and this compound dilutions to their respective wells in the microplate.
-
Add 50 µL of the anti-progesterone antibody to each well (except for the blank wells).
-
Add 50 µL of the HRP-conjugated progesterone to each well.
-
Incubate the plate according to the kit's instructions (e.g., 60 minutes at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 15 minutes at room temperature) in the dark.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the progesterone standards against their known concentrations.
-
Generate a dose-response curve for this compound by plotting its absorbance values against its concentrations.
-
Determine the concentration of progesterone and this compound that causes 50% inhibition of the maximum signal.
-
Calculate the percentage of cross-reactivity using the formula mentioned in the FAQs.
-
Visualizations
Caption: Principle of competitive immunoassay and cross-reactivity.
Caption: Troubleshooting workflow for suspected cross-reactivity.
Caption: Simplified classical progesterone signaling pathway.
References
- 1. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. intimex.cz [intimex.cz]
- 7. salimetrics.com [salimetrics.com]
- 8. eaglebio.com [eaglebio.com]
- 9. benchchem.com [benchchem.com]
- 10. sceti.co.jp [sceti.co.jp]
Technical Support Center: Overcoming Poor Oral Bioavailability of Algestone Acetophenide
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of algestone (B1665699) acetophenide.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of algestone acetophenide inherently poor?
This compound's poor oral bioavailability is primarily due to two key factors. Firstly, it is a highly lipophilic compound with an estimated LogP of 5.53, which results in very low aqueous solubility. This poor solubility limits its dissolution in gastrointestinal fluids, a critical prerequisite for absorption. Secondly, like many progestins, it may be susceptible to extensive first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation.[1] Historically, it has been considered orally inactive and is therefore administered via intramuscular injection.[2]
Q2: What are the critical physicochemical properties of this compound to consider during formulation development?
Understanding the fundamental properties of this compound is crucial for designing an effective oral drug delivery system. Key parameters are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆O₄ | |
| Molecular Weight | 448.6 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4][] |
| Melting Point | 150-155 °C | [4] |
| LogP (estimated) | 5.53 | |
| Solubility | Sparingly soluble in Chloroform, slightly in Methanol | [4] |
| Primary Route | Intramuscular Injection | [2] |
Q3: What are the most promising strategies to enhance the oral bioavailability of a highly lipophilic compound like this compound?
For poorly water-soluble and highly lipophilic drugs, the primary strategies aim to increase the drug's solubility and dissolution rate in the gastrointestinal tract.[6][7] The most promising approaches include:
-
Lipid-Based Formulations (LBFs): These systems, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[8] Upon gentle agitation in GI fluids, they form fine nanoemulsions, increasing the surface area for absorption.[8]
-
Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer range (nanosizing) significantly increases the surface-area-to-volume ratio, which can lead to a much faster dissolution rate.[9][10]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer carrier in an amorphous (non-crystalline) state.[6][11] The amorphous form has higher energy and greater solubility than the stable crystalline form.[6]
Section 2: Troubleshooting Guide for Experimental Models
This guide addresses common issues encountered during the development and testing of oral this compound formulations.
Issue 1: The formulation shows minimal drug release (<10%) during in vitro dissolution testing.
-
Question: My initial suspension of micronized this compound shows almost no release in simulated intestinal fluid. What is the likely cause and what should be my next step?
-
Answer: This is a classic sign of dissolution rate-limited absorption for a poorly soluble drug. The drug's hydrophobicity prevents it from effectively dissolving in the aqueous dissolution medium. Your next steps should focus on advanced solubilization techniques rather than simple particle size reduction.
-
Recommended Strategy A (High Priority): Develop a Lipid-Based Formulation. LBFs are highly effective for lipophilic drugs.[12] A Self-Nanoemulsifying Drug Delivery System (SNEDDS) is an excellent starting point. These formulations keep the drug in a solubilized state in the GI tract, bypassing the dissolution step.[13]
-
Recommended Strategy B: Prepare an Amorphous Solid Dispersion. By converting the drug from a crystalline to a high-energy amorphous state within a hydrophilic carrier, you can significantly enhance its apparent solubility and dissolution rate.[6]
-
Caption: Workflow for addressing poor in vitro dissolution.
Issue 2: High inter-individual variability in animal pharmacokinetic (PK) studies.
-
Question: My oral formulation shows some systemic absorption in rats, but the results are highly variable between subjects (Coefficient of Variation > 50%). How can I improve consistency?
-
Answer: High variability is often caused by erratic absorption, which can be influenced by physiological factors like gastric emptying and food effects. Formulations that rely on in-situ dissolution are particularly prone to this.
-
Recommended Strategy: Use a SNEDDS formulation. SNEDDS formulations tend to exhibit lower variability because they form a fine, homogenous nanoemulsion relatively independent of GI conditions.[14] This leads to more uniform and predictable drug absorption.[14]
-
Experimental Refinement: Ensure strict adherence to the experimental protocol. Standardize the fasting period for all animals (typically 12 hours with free access to water) and use a consistent oral gavage technique. Animal models like rats are commonly used to predict oral drug absorption.[15]
-
Caption: Mechanism for bioavailability enhancement by LBFs.
Section 3: Key Experimental Protocols
Protocol 1: Development and Characterization of an this compound SNEDDS
This protocol outlines the steps for creating a Self-Nanoemulsifying Drug Delivery System.
-
Component Screening:
-
Objective: Identify an oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.
-
Method: Add an excess amount of this compound to 1 mL of various vehicles (e.g., Oils: Capryol 90, Labrafil M 1944 CS; Surfactants: Kolliphor EL, Tween 80; Co-surfactants: Transcutol HP, Plurol Oleique CC 497). Shake at 25°C for 48 hours. Centrifuge and analyze the supernatant for drug concentration using HPLC.
-
-
Ternary Phase Diagram Construction:
-
Objective: Identify the self-nanoemulsification region.
-
Method: Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios (e.g., 1:9 to 9:1). Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion. Plot the results on a ternary phase diagram to delineate the efficient self-emulsification region.
-
-
SNEDDS Preparation:
-
Objective: Prepare the drug-loaded formulation.
-
Method: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the calculated amount of this compound into the oil phase with gentle heating if necessary. Add the surfactant and co-surfactant and vortex until a clear, homogenous mixture is formed.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the prepared SNEDDS (e.g., 100-fold) with water and measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in simulated gastric and intestinal fluids. Compare the release profile to that of an unformulated drug suspension.
-
Protocol 2: In Vivo Pharmacokinetic Assessment in a Rat Model
This protocol details a typical PK study to evaluate the oral bioavailability of a novel formulation.
-
Animal Handling:
-
Use male Sprague-Dawley or Wistar rats (200-250g).[15]
-
Acclimatize animals for at least one week.
-
Fast animals for 12 hours before dosing, with free access to water.
-
-
Dose Administration:
-
Divide rats into groups (e.g., Group 1: Drug Suspension; Group 2: SNEDDS Formulation).
-
Administer the formulation at a target dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein or jugular vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Processing and Analysis:
-
Centrifuge blood samples (e.g., 4000 rpm for 10 min) to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control suspension.
-
Caption: Standard workflow for an in vivo PK study in rats.
Section 4: Data Presentation
The following tables provide examples of expected outcomes when applying advanced formulation strategies to a poorly soluble drug like this compound.
Table 2: Illustrative Example of a SNEDDS Formulation for this compound
| Component | Function | Example Excipient | Concentration (w/w %) |
| Drug | Active Pharmaceutical Ingredient | This compound | 5% |
| Oil | Solubilizer for the drug | Capryol 90 | 30% |
| Surfactant | Emulsifier | Kolliphor EL | 45% |
| Co-surfactant | Emulsion Stabilizer / Co-solubilizer | Transcutol HP | 20% |
Table 3: Illustrative Comparative Pharmacokinetic Data in Rats (Dose: 10 mg/kg)
This data is representative of outcomes seen for poorly soluble drugs when formulated as a SNEDDS versus a simple suspension and does not represent actual experimental data for this compound.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 45 ± 15 | 4.0 | 210 ± 85 | 100% (Reference) |
| SNEDDS | 350 ± 60 | 1.5 | 1850 ± 250 | ~880% |
References
- 1. hrtschool.com [hrtschool.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 24356-94-3 [chemicalbook.com]
- 4. This compound - pharmaceutical raw materials both for vet and human [cnarshine.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
Preventing degradation of algestone acetophenide during sample preparation
Welcome to the technical support center for algestone (B1665699) acetophenide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent sample degradation during experimental preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of algestone acetophenide degradation during sample preparation?
A1: this compound, like many steroid hormones, is susceptible to degradation from several factors. The primary causes include:
-
Hydrolysis: Degradation due to reaction with water, which can be catalyzed by acidic or basic conditions.[1][2][3] It is crucial to control the pH of your sample solutions.
-
Oxidation: Reaction with oxygen or other oxidizing agents can alter the molecular structure.[1][2] Minimizing exposure to air and using fresh, high-purity solvents is recommended.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[1][2][4]
-
Thermal Stress: High temperatures accelerate the rate of all chemical reactions, including degradation.[5][6][7] Maintaining cool conditions during preparation and storage is vital.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[8] It is crucial to use sterile, high-purity DMSO and to ensure the compound is fully dissolved.[8]
Q3: How should I store my this compound stock solutions and prepared samples?
A3: Proper storage is critical to maintaining sample integrity.
-
Temperature: For long-term stability, store stock solutions and samples at -20°C or lower.[5] For short-term storage (days to weeks), refrigeration at 4°C is acceptable for many steroids.[5][6] Avoid repeated freeze-thaw cycles.
-
Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.
Q4: My analyte recovery is consistently low. What are the potential causes besides degradation?
A4: If you are confident that degradation has been minimized, low recovery may be due to the adsorption of the compound onto laboratory materials. Steroids and other lipophilic molecules have a strong tendency to adsorb to plastic surfaces, such as microcentrifuge tubes and pipette tips.[9] This is especially problematic in aqueous solutions with low protein content.[9] Consider using low-adsorption plasticware or glass vials to minimize this effect.[9]
Troubleshooting Guides
Problem: Unexpected Peaks in Chromatogram
If your chromatogram (e.g., from HPLC or LC-MS) shows unexpected peaks that are not present in your reference standard, it is highly likely that your analyte is degrading.
Possible Cause & Solution
-
Cause: Hydrolysis due to pH extremes in your sample diluent or mobile phase.
-
Solution: Ensure all solvents and buffers are within a neutral pH range (approximately 6-8), unless your specific analytical method requires otherwise. Steroid stability can be pH-dependent.[7]
-
Cause: Photodegradation from exposure to ambient or UV light.
-
Solution: Prepare samples under amber or red light. Use amber autosampler vials or UV-protected containers for analysis.
-
Cause: Oxidation from dissolved oxygen in solvents or exposure to air.
-
Solution: Use freshly prepared mobile phases and diluents. Degas solvents before use. Consider blanketing the sample with an inert gas like nitrogen if it is particularly sensitive.
-
Action Plan: Perform a forced degradation study to identify the potential degradation products under various stress conditions (acid, base, heat, light, oxidation).[1][10] This will help you confirm if the unexpected peaks in your experimental samples correspond to known degradants.
Problem: Low or Inconsistent Analyte Recovery
When you observe a significant loss of your target analyte or high variability between replicates, consider the following troubleshooting steps.
Possible Cause & Solution
-
Cause: Adsorption to labware. As a lipophilic compound, this compound may stick to plastic surfaces.[9]
-
Solution: Switch to low-adhesion microcentrifuge tubes and pipette tips. Using silanized glass vials for sample storage and analysis can also prevent adsorption. The presence of proteins, like in serum, can also prevent adsorption.[9]
-
Cause: Thermal degradation during sample processing.
-
Solution: Keep samples on ice or in a cooling block during all preparation steps (e.g., sonication, vortexing). Use pre-chilled solvents where appropriate.
-
Cause: Incomplete dissolution of the compound.
-
Solution: After adding the solvent, ensure the compound is completely dissolved by vortexing and visually inspecting the solution against a light source.[8] For highly concentrated stock solutions, gentle warming or sonication may be necessary, but must be done cautiously to avoid thermal degradation.
Data Presentation
Table 1: General Stability of Steroid Hormones in Dried Blood Spots (DBS) at Various Temperatures
| Steroid Hormone | Storage at 37°C | Storage at Room Temp | Storage at 4°C | Storage at -20°C |
| Cortisol | Stable up to 7 days[6] | Stable up to 3 months[5] | Stable up to 6 months[5] | Stable up to 6 months[5] |
| Testosterone | Stable up to 7 weeks[6] | Stable up to 6 months[5] | Stable up to 6 months[5] | Stable up to 6 months[5] |
| Androstenedione | Stable up to 7 days[6] | Stable up to 7 days[5] | Stable up to 6 months[5] | Stable up to 6 months[5] |
| 17-OHP | Stable up to 14 days[6] | Stable up to 6 months[5] | Stable up to 6 months[5] | Stable up to 3 months[5] |
| Cortisone | Stable up to 2 days[5] | Stable up to 14 days[5] | Stable up to 14 days[5] | Stable up to 6 months[5] |
Note: Stability is generally defined as the median concentration remaining within ±10-15% of the baseline measurement.[5][6] This data should be used as a general guide; specific stability testing for this compound is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution of this compound for use in subsequent experiments.[8]
Materials:
-
This compound (MW: 448.6 g/mol )
-
Sterile, anhydrous DMSO
-
Calibrated analytical balance
-
Sterile, low-adhesion microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L × 0.001 L × 448.6 g/mol × 1000 mg/g = 4.486 mg.[8]
-
-
Weighing: Accurately weigh 4.486 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1.0 mL of sterile DMSO to the vial.
-
Mixing: Securely cap the vial and vortex at room temperature for 1-2 minutes, or until the powder is completely dissolved.[8]
-
Verification: Visually inspect the solution against a light source to ensure no solid particles remain.[8]
-
Storage: Store the stock solution at -20°C or -80°C in a light-protected container.
Protocol 2: General Forced Degradation Study
This protocol outlines the steps to intentionally degrade the drug substance to understand its stability profile and identify potential degradation products.[1][2]
Objective: To generate potential degradation products of this compound under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2-4 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified time (e.g., 30-60 minutes).[2] Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours, protected from light.
-
Thermal Degradation: Place the solid powder in a hot air oven (e.g., 80°C) for 24-48 hours. Also, place a vial of the stock solution at 60-80°C for the same duration.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber that provides both UV and visible light exposure for a defined period.[2] Keep a control sample wrapped in foil to shield it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating chromatographic method (e.g., HPLC-UV, LC-MS). The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.
Visualizations
Caption: Recommended workflow for this compound sample preparation.
Caption: Troubleshooting flowchart for low analyte recovery.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. jidps.com [jidps.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Photodegradation kinetics and halogens release of the emerging concern pollutants dexamethasone and S-metolachlor on TiO2/rGO composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Algestone Acetophenide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of algestone (B1665699) acetophenide, with a focus on improving reaction yields.
Troubleshooting Guide
Issue 1: Low Yield of Algestone Acetophenide in the Final Ketalization Step
| Potential Cause | Suggested Solution |
| Inefficient Catalyst | The choice of acid catalyst is crucial for this reaction. Perchloric acid, phosphoric acid, sulfuric acid, and pyridine (B92270) hydrochloride have been used.[1] Yields can vary depending on the catalyst, so it may be necessary to screen different catalysts to find the optimal one for your specific conditions. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the rate of reaction and the formation of byproducts. The reported temperature range is -10°C to 30°C.[1] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress by a suitable technique like TLC or HPLC. |
| Inappropriate Reaction Time | Reaction times can vary from 1 to 10 hours.[1] Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times may promote the formation of degradation products. The reaction should be monitored until the starting material is consumed. |
| Presence of Water | The ketalization reaction produces water, which can inhibit the reaction. While not explicitly stated in the provided synthesis, the use of a Dean-Stark trap or a drying agent could potentially improve the yield. |
| Impure Starting Material | The purity of the starting 16α,17α-dihydroxyprogesterone is critical. Impurities can interfere with the reaction or lead to the formation of side products. Ensure the starting material is of high purity. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | If the reaction is incomplete, unreacted 16α,17α-dihydroxyprogesterone will remain. Optimize the reaction conditions (catalyst, temperature, time) to drive the reaction to completion. |
| Excess Acetophenone (B1666503) | A significant excess of acetophenone is often used.[1] This can be removed by steam distillation or by washing the organic layer with a suitable solvent during workup.[2] |
| Formation of Side Products | Side reactions can lead to various impurities. Purification by recrystallization from a suitable solvent system (e.g., acetone/hexane) or column chromatography can be employed to isolate the desired product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common route involves the reaction of 16α,17α-dihydroxyprogesterone with acetophenone in the presence of an acid catalyst to form the cyclic ketal, this compound.[1][3]
Q2: Which catalysts can be used for the final ketalization step?
A2: Various acid catalysts have been reported, including sulfuric acid, phosphoric acid, p-toluenesulfonic acid, pyridine hydrochloride, and perchloric acid.[1]
Q3: What is the typical yield for the synthesis of this compound?
A3: The reported yields for the final ketalization step range from 70% to 74%, with product purities between 97.9% and 99.0% depending on the catalyst and reaction conditions used.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material (16α,17α-dihydroxyprogesterone) and the appearance of the product spot/peak.
Q5: What are the recommended purification methods for this compound?
A5: Common purification techniques include recrystallization from solvent mixtures like acetone/hexane and column chromatography on silica (B1680970) gel.[2]
Quantitative Data Summary
The following table summarizes the reported yields and purity of this compound synthesized using different catalysts in the final ketalization step.
| Catalyst | Molar Ratio of Catalyst to Hydroxylic Species | Molar Ratio of Acetophenone to Hydroxylic Species | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Phosphoric Acid | 0.06 | 5 | 30 | 9 | 74 | 97.9 | [1] |
| Sulfuric Acid | 0.06 | 3 | 30 | 10 | 74 | 98.7 | [1] |
| Perchloric Acid | 0.025 | 10 | 20 | 10 | 70 | 98.9 | [1] |
| Pyridine Hydrochloride | 0.1 | 2 | -10 | 2 | 70 | 99.0 | [1] |
Experimental Protocols
Detailed Methodology for the Ketalization of 16α,17α-dihydroxyprogesterone
This protocol is based on the procedures described in the cited literature.[1]
Materials:
-
16α,17α-dihydroxyprogesterone (hydroxylic species)
-
Acetophenone
-
Acid catalyst (e.g., phosphoric acid, sulfuric acid, perchloric acid, or pyridine hydrochloride)
-
Organic solvent (e.g., methylene (B1212753) chloride)
-
Aqueous solutions for workup (e.g., 10% sodium hydroxide, water)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for recrystallization (e.g., acetone, hexane)
Procedure:
-
To a reaction vessel, add the 16α,17α-dihydroxyprogesterone.
-
Add the specified molar equivalent of acetophenone.
-
Add the chosen acid catalyst in the specified molar ratio.
-
Maintain the reaction at the desired temperature with stirring for the specified duration.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with an organic solvent like methylene chloride.
-
Neutralize the reaction mixture with a base solution (e.g., 10% sodium hydroxide).
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/hexane) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Minimizing off-target binding in algestone acetophenide experiments
Welcome to the technical support center for researchers utilizing algestone (B1665699) acetophenide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target binding and ensure the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is algestone acetophenide and what is its primary target?
This compound, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin.[1] Its primary biological target is the progesterone (B1679170) receptor (PR), acting as an agonist to elicit progestational effects.[1]
Q2: What are the potential off-target receptors for this compound?
While some sources describe this compound as a pure progestogen with no significant off-target activity, progestins as a class of steroid hormones have the potential to cross-react with other steroid receptors due to structural similarities.[2][3] These potential off-target receptors include:
It is crucial for researchers to experimentally validate the specificity of this compound in their specific assay and model system.
Q3: Why is it important to minimize off-target binding?
Off-target binding can lead to a variety of experimental complications, including:
-
Misinterpretation of experimental results.
-
Unintended physiological or cellular effects.
-
Reduced potency and efficacy of the compound at its intended target.
-
Difficulty in elucidating the true mechanism of action.
Q4: How can I validate the on-target activity of this compound in my cell-based assays?
To confirm that the observed effects are mediated through the progesterone receptor, consider the following control experiments:
-
Use of a PR antagonist: Co-treatment with a known PR antagonist, such as mifepristone (B1683876) (RU486), should reverse the effects of this compound.
-
PR-negative cell lines: Compare the response of your experimental cell line with a similar cell line that does not express the progesterone receptor. The effect should be absent or significantly reduced in the PR-negative cells.
-
siRNA knockdown of PR: Transiently reducing the expression of the progesterone receptor using siRNA should attenuate the cellular response to this compound.
Troubleshooting Guide: Minimizing Off-Target Binding
This guide addresses common issues that may indicate off-target binding or other experimental artifacts.
| Issue | Potential Cause | Recommended Solution |
| High background signal in binding assays | 1. Non-specific binding of this compound to assay components (e.g., filters, plates).[8][9] 2. Inadequate blocking of non-specific sites.[8][9] 3. Suboptimal washing steps.[8] | 1. Optimize Buffer Composition: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer. Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to reduce hydrophobic interactions.[10] 2. Increase Wash Steps: Perform additional, quick washes with ice-cold buffer to remove unbound ligand without promoting dissociation from the receptor.[8] 3. Use Low-Binding Plates: If applicable, use plates specifically designed for low protein/steroid binding. |
| Inconsistent or unexpected downstream signaling | 1. Activation of off-target receptors (e.g., GR, AR, MR) leading to unintended signaling cascades. 2. Crosstalk between the progesterone receptor and other signaling pathways.[11] | 1. Competitive Binding Assays: Perform competitive binding experiments with unlabeled ligands for suspected off-target receptors (e.g., dexamethasone (B1670325) for GR, aldosterone (B195564) for MR, dihydrotestosterone (B1667394) for AR) to assess cross-reactivity. 2. Use of Specific Antagonists: Co-incubate with specific antagonists for potential off-target receptors to see if the unexpected signaling is blocked. 3. Pathway Analysis: Use techniques like Western blotting to probe for the activation of key downstream effectors of both on-target and potential off-target pathways. |
| Discrepancy between binding affinity and functional potency | 1. The functional assay is more sensitive than the binding assay, potentially due to signal amplification. 2. Presence of "spare receptors," where maximal response is achieved at low receptor occupancy.[12] 3. Off-target effects contributing to the overall functional response. | 1. Validate with Orthogonal Assays: Use a different type of functional assay to confirm the observed potency. 2. Dose-Response Curves with Antagonists: Generate dose-response curves for this compound in the presence of a fixed concentration of a specific PR antagonist. A rightward shift in the EC50 would confirm PR-mediated activity. 3. Investigate Off-Target Contributions: As mentioned above, use specific antagonists for potential off-target receptors to see if they reduce the functional potency of this compound. |
Quantitative Data on Receptor Binding
Table 1: Example of Binding Affinity Data for this compound and Other Progestins
| Compound | Primary Target | Reported Binding Affinity (Ki or Kd) | Off-Target Receptor | Reported Off-Target Binding Affinity (Ki or Kd) |
| This compound | Progesterone Receptor (PR) | Data not available. Requires experimental determination. | Glucocorticoid Receptor (GR) | Data not available. Requires experimental determination. |
| Androgen Receptor (AR) | Data not available. Requires experimental determination. | |||
| Mineralocorticoid Receptor (MR) | Data not available. Requires experimental determination. | |||
| Progesterone | Progesterone Receptor (PR) | ~1 nM | Mineralocorticoid Receptor (MR) | High affinity, acts as an antagonist[7] |
| Medroxyprogesterone Acetate (MPA) | Progesterone Receptor (PR) | High affinity | Glucocorticoid Receptor (GR) | High affinity, acts as a partial agonist[2][5] |
Note: The above table is for illustrative purposes. The binding affinities can vary depending on the experimental conditions.
Experimental Protocols
1. Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the progesterone receptor.
-
Materials:
-
Cell membranes or purified progesterone receptor.
-
Radiolabeled progestin (e.g., [³H]-Progesterone).
-
Unlabeled this compound.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled progestin, and the different concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled progesterone).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Whole-Cell Binding Assay
This assay measures the binding of this compound to receptors in intact cells.
-
Materials:
-
Cells expressing the receptor of interest plated in a multi-well plate.
-
Radiolabeled ligand.
-
Unlabeled this compound.
-
Binding buffer (e.g., serum-free media with BSA).
-
Wash buffer (ice-cold PBS).
-
Lysis buffer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Plate cells and grow to desired confluency.
-
Wash cells with serum-free media.
-
Add binding buffer containing a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled this compound to the wells.
-
Include controls for total and non-specific binding.
-
Incubate the plate at the desired temperature to allow for binding.
-
Aspirate the binding buffer and wash the cells rapidly with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials with scintillation fluid.
-
Measure radioactivity and analyze the data as described for the radioligand binding assay.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Classical progesterone receptor signaling pathway.
References
- 1. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Agonistic and antagonistic properties of progesterone metabolites at the human mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone Binding to the α1-Subunit of the Na/K-ATPase on the Cell Surface: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 10. Cross-reactivity in cell-mediated and IgE-mediated hypersensitivity to glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross talk between glucocorticoid and estrogen receptors occurs at a subset of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic and physicochemical characteristics of an endogenous inhibitor to progesterone--receptor binding in rat placental cytosol - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in long-term storage of algestone acetophenide solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with algestone (B1665699) acetophenide solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for algestone acetophenide solutions?
For long-term stability, this compound solutions, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), should be stored at -20°C or -80°C.[1] It is crucial to aliquot the solution into smaller, single-use vials to prevent repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in tightly sealed, light-protecting containers, such as amber vials.[1]
Q2: What solvents are suitable for dissolving this compound?
This compound is a hydrophobic molecule and is practically insoluble in water.[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and slightly soluble in methanol.[1] For in vitro assays, sterile, anhydrous DMSO is commonly used to prepare concentrated stock solutions.[1]
Q3: Is this compound sensitive to light?
Yes, steroid compounds are often sensitive to light. To prevent photodegradation, it is best practice to store both solid this compound and its solutions in light-protecting containers (e.g., amber vials) or in the dark.[1]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous progestins with similar α,β-unsaturated ketone structures are susceptible to degradation through several mechanisms:
-
Photodegradation: Exposure to UV radiation can lead to isomerization, enolization, oxidation, and hydration, resulting in the formation of various photoproducts.[2][3]
-
Hydrolysis: The acetophenide group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 16α,17α-dihydroxyprogesterone.
-
Oxidation: The steroid nucleus can be oxidized, particularly when exposed to oxidizing agents or under conditions that promote auto-oxidation.[4][5]
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[6][7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Solution During Storage
| Possible Cause | Troubleshooting Steps |
| Supersaturated Solution | Prepare a fresh solution at a slightly lower concentration. |
| Temperature Fluctuation | Ensure consistent storage at the recommended temperature (-20°C or -80°C). Before use, allow the solution to equilibrate to room temperature and vortex thoroughly to redissolve any precipitate. |
| Solvent Evaporation | Use tightly sealed vials with proper caps (B75204) to prevent solvent evaporation, which can increase the concentration and lead to precipitation. |
| Inappropriate Solvent | Confirm that a suitable solvent (e.g., DMSO) was used.[1] |
Issue 2: Inconsistent or Unexpected Results in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh stock solutions from a new or properly stored solid compound. Avoid repeated freeze-thaw cycles by using aliquots. Protect solutions from light. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1% - 0.5%) to avoid cytotoxic effects.[1] Always include a vehicle control (medium with the same solvent concentration) in your experiments. |
| Inaccurate Concentration | Verify the concentration of the stock solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC). |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the solvent. Gentle warming or sonication may aid dissolution, but avoid high temperatures that could cause degradation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆O₄ | [1] |
| Molecular Weight | 448.6 g/mol | [1][8] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 150-151 °C | [1] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol, Practically insoluble in water, Soluble in DMSO. | [1] |
| LogP (Estimated) | 5.53 | [1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Container | Special Precautions | Reference |
| Short-term (days to weeks) | 2-8°C | Tightly sealed, light-protecting vial | Verify stability for your specific solvent and concentration. | |
| Long-term | -20°C or -80°C | Tightly sealed, light-protecting vial | Aliquot to avoid freeze-thaw cycles. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell-based experiments.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the compound: Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolve in DMSO: Transfer the weighed powder to a sterile tube or vial. Add the calculated volume of anhydrous/sterile DMSO to achieve the target concentration.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method (Adapted from similar steroid hormones)
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and the detection of its degradation products. This method is adapted from established methods for other steroid hormones.[9][10]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of phosphate (B84403) buffer (pH 6.4) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: Photodiode Array (PDA) detector set at 225 nm.
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the linear range of the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve. Monitor for the appearance of new peaks, which may indicate degradation products.
Forced Degradation Studies: To confirm the stability-indicating nature of the method, forced degradation studies should be performed. Expose the this compound solution to the following stress conditions:
-
Acid Hydrolysis: 1M HCl at 45°C for 30 minutes.[11]
-
Base Hydrolysis: 1M NaOH at 45°C for 15 minutes.[11]
-
Oxidative Degradation: 2.5% Hydrogen Peroxide at 45°C for 30 minutes.[11]
-
Thermal Degradation: Dry heat at 105°C for 15 hours.[11]
-
Photolytic Degradation: Expose the solution to UV light.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hypochlorite oxidation of select androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpas.com [jmpas.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Algestone Acetophenide Interference in Hormonal Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the potential interference of algestone (B1665699) acetophenide in hormonal assays.
Frequently Asked Questions (FAQs)
Q1: What is algestone acetophenide and why might it interfere with hormonal assays?
This compound, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin, a type of steroid hormone.[1][2] Its chemical structure is similar to that of endogenous hormones like progesterone (B1679170).[1][2][3][4][5] This structural similarity can lead to cross-reactivity in immunoassays, where the antibodies designed to detect a specific endogenous hormone may also bind to this compound, leading to inaccurate measurements.[3][6][7][8]
Q2: Which hormonal assays are most likely to be affected by this compound interference?
Due to its structural similarity to progesterone, this compound is most likely to interfere with progesterone immunoassays.[3] This interference can result in falsely elevated progesterone levels.[3] While less likely, the potential for cross-reactivity in assays for other steroid hormones, such as androgens and estrogens, should not be entirely dismissed, especially at high concentrations of this compound. It is crucial to validate assay specificity whenever synthetic steroids are present in the samples.[3]
Q3: How can I determine if this compound is interfering with my assay?
The most direct way to assess interference is to perform a cross-reactivity study. This involves spiking known concentrations of this compound into your sample matrix and measuring the response in your hormonal assay. The percentage of cross-reactivity can then be calculated.[3] Additionally, if you observe unexpectedly high hormone levels in samples from subjects known to be administered this compound, interference should be suspected.[9]
Q4: What are the primary methods to mitigate interference from this compound?
There are two main strategies to mitigate interference:
-
Improve Assay Specificity: This can involve using highly specific monoclonal antibodies that have minimal cross-reactivity with this compound or developing assays with different formats that are less prone to interference.[4][10][11]
-
Sample Purification: Before performing the immunoassay, you can use techniques to separate this compound from the endogenous hormone of interest.[12][13]
-
Alternative Analytical Methods: Employing a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can distinguish between this compound and endogenous hormones based on their unique mass-to-charge ratios and retention times.[1][14][15][16][17]
Q5: Are there any commercially available kits or reagents specifically designed to eliminate this compound interference?
Currently, there are no widely advertised commercial kits specifically for eliminating this compound interference. However, some immunoassay manufacturers provide information on the cross-reactivity of their assays with various compounds. It is essential to consult the product inserts and technical data sheets for this information. For persistent interference, custom antibody development or switching to an alternative analytical method like LC-MS/MS may be necessary.
Troubleshooting Guides
Guide 1: Investigating Suspected this compound Interference in Immunoassays
This guide provides a step-by-step approach to identify and confirm interference from this compound in your hormonal assays.
| Problem | Possible Cause | Recommended Action |
| Unexpectedly high hormone levels | Cross-reactivity of the assay antibody with this compound. | 1. Review Subject History: Confirm if the subject has been administered this compound. 2. Perform a Spike and Recovery Experiment: Add a known amount of the target hormone to a sample containing this compound and assess the recovery. Poor recovery may indicate interference. 3. Conduct a Serial Dilution: Dilute the sample and re-assay. Non-linear dilution results can suggest interference.[18][19] |
| Inconsistent or non-reproducible results | Variable levels of this compound in samples. | 1. Quantify this compound: If possible, use a separate method (e.g., LC-MS/MS) to determine the concentration of this compound in your samples. 2. Standardize Sample Collection: Ensure consistent timing of sample collection relative to the administration of this compound to minimize variability in its concentration. |
| Discrepancy between immunoassay and clinical observations | Immunoassay results are being artificially inflated by this compound. | 1. Utilize an Alternative Assay: Re-test the samples using a different immunoassay kit, preferably from a different manufacturer, that may use a more specific antibody. 2. Confirm with a Reference Method: Analyze the samples using a highly specific method like LC-MS/MS to obtain accurate hormone concentrations.[9] |
Guide 2: Mitigating this compound Interference
This guide offers practical solutions to reduce or eliminate the impact of this compound on your hormonal assay results.
| Mitigation Strategy | Detailed Steps | Considerations |
| Sample Pre-treatment | 1. Solid-Phase Extraction (SPE): Use an SPE cartridge with a sorbent (e.g., C18, biphenyl) that has a different affinity for this compound and the target hormone, allowing for their separation.[1][12][13] 2. Liquid-Liquid Extraction (LLE): Utilize two immiscible solvents to partition this compound and the target hormone into different phases based on their solubility. 3. Protein Precipitation: If the target hormone is not protein-bound or can be released, precipitating proteins with a solvent like acetonitrile (B52724) can help remove some interfering substances.[12][13] | The choice of method and solvents needs to be optimized for the specific hormone and this compound. Recovery of the target analyte should be validated. |
| Alternative Analytical Methods | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for specific steroid hormone analysis.[1][14][15][16][17] It involves: 1. Sample Extraction: As described above (SPE or LLE). 2. Chromatographic Separation: Using an HPLC or UHPLC system with a suitable column (e.g., C18, biphenyl) to separate the hormones based on their retention time. 3. Mass Spectrometric Detection: Detecting and quantifying the hormones based on their unique mass-to-charge ratio. | Requires specialized equipment and expertise. Method development and validation are crucial. |
| Immunoassay Modification | Use of Highly Specific Antibodies: Select or develop monoclonal antibodies that have been screened for low cross-reactivity with this compound.[4][10][11] | May require significant time and resources for antibody development and validation. |
Experimental Protocols
Protocol 1: Assessment of this compound Cross-Reactivity in a Progesterone Immunoassay
This protocol provides a general framework for determining the percentage of cross-reactivity of this compound in a competitive immunoassay for progesterone.
Materials:
-
Progesterone immunoassay kit (ELISA, RIA, etc.)
-
This compound standard
-
Assay buffer (as specified in the kit protocol)
-
Sample matrix (e.g., hormone-free serum or plasma)
-
Microplate reader or gamma counter
Procedure:
-
Prepare Progesterone Standards: Prepare a standard curve for progesterone according to the immunoassay kit manufacturer's instructions.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should cover the expected physiological and potentially supraphysiological levels.
-
Assay Performance:
-
Add the progesterone standards and the this compound dilutions to separate wells of the assay plate.
-
Follow the immunoassay kit protocol for the addition of enzyme-conjugated progesterone (tracer) and antibodies.
-
Incubate, wash, and add the substrate as per the kit instructions.
-
-
Data Acquisition: Measure the signal (e.g., absorbance, radioactivity) for each well.
-
Data Analysis:
-
Plot the standard curve for progesterone (signal vs. concentration).
-
Determine the concentration of progesterone that causes 50% inhibition of the maximum signal (IC50).
-
Plot the inhibition curve for this compound (signal vs. concentration).
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
-
Calculate Cross-Reactivity:
-
% Cross-Reactivity = (IC50 of Progesterone / IC50 of this compound) x 100
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Steroid Analysis
This protocol provides a general procedure for using SPE to clean up serum or plasma samples before hormonal analysis by LC-MS/MS.
Materials:
-
SPE cartridges (e.g., C18 or biphenyl)
-
SPE manifold
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading:
-
Take 500 µL of the serum or plasma sample.
-
Add an internal standard if using LC-MS/MS.
-
Vortex mix.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the steroids from the cartridge with 1 mL of a stronger solvent (e.g., methanol or acetonitrile).
-
Drying: Dry the eluate under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for injection into the LC-MS/MS system.
Visualizations
Caption: Progesterone Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elgalabwater.com [elgalabwater.com]
- 9. Serum sample containing endogenous antibodies interfering with multiple hormone immunoassays. Laboratory strategies to detect interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sample Preparation Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Algestone Acetophenide and Medroxyprogesterone Acetate for Researchers and Drug Development Professionals
An in-depth guide to the pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and safety of two prominent synthetic progestins.
This guide provides a detailed comparative analysis of algestone (B1665699) acetophenide (dihydroxyprogesterone acetophenide or DHPA) and medroxyprogesterone (B1676146) acetate (B1210297) (MPA), two synthetic progestins with significant applications in contraception and hormone therapy. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data to inform further research and clinical decisions.
Introduction
Algestone acetophenide and medroxyprogesterone acetate are both derivatives of progesterone (B1679170) and exert their primary effects through the progesterone receptor.[1][2] However, differences in their chemical structures lead to distinct pharmacodynamic and pharmacokinetic properties, influencing their clinical use and side effect profiles. This compound is primarily used in combination with an estrogen as a monthly injectable contraceptive, particularly in Latin America.[1] Medroxyprogesterone acetate is a widely used progestin, available in oral and injectable formulations (such as Depo-Provera), for contraception, hormone replacement therapy, and the treatment of conditions like endometriosis.[2][3]
Mechanism of Action
Both this compound and medroxyprogesterone acetate are agonists of the progesterone receptor (PR).[1][2] Their primary contraceptive effect is achieved through the inhibition of gonadotropin secretion from the pituitary gland, which in turn prevents follicular maturation and ovulation. Additionally, they induce changes in the cervical mucus, making it more viscous and impeding sperm penetration, and alter the endometrium to make it unreceptive to implantation.
Below is a signaling pathway diagram illustrating the mechanism of action of these progestins on the hypothalamic-pituitary-gonadal (HPG) axis.
Pharmacodynamic Profile: A Comparative Overview
The key difference in the pharmacodynamic profiles of this compound and medroxyprogesterone acetate lies in their receptor selectivity. This compound is reported to be a pure progestogen with no significant affinity for other steroid receptors.[1] In contrast, medroxyprogesterone acetate exhibits significant binding to androgen and glucocorticoid receptors, which may contribute to some of its side effects.[4][5][6]
| Parameter | This compound | Medroxyprogesterone Acetate | Reference(s) |
| Progesterone Receptor (PR) Affinity | High (Potent agonist) | High (Potent agonist) | [1][2] |
| Androgen Receptor (AR) Affinity | None reported | High | [7][8][9] |
| Glucocorticoid Receptor (GR) Affinity | None reported | Considerable (Ki of 10.8 nM) | [4][5][10] |
| Estrogenic Activity | None reported | None | [1] |
| Anti-estrogenic Activity | Present | Present | [1] |
| Androgenic Activity | None reported | Present | [11][12] |
| Anti-androgenic Activity | None reported | Weak | [1] |
Pharmacokinetic Properties
Both this compound and medroxyprogesterone acetate are formulated for parenteral administration to ensure a prolonged duration of action. The following table summarizes their key pharmacokinetic parameters.
| Parameter | This compound (Intramuscular) | Medroxyprogesterone Acetate (Intramuscular) | Reference(s) |
| Bioavailability | Not orally active | - | [1] |
| Time to Peak (Tmax) | - | ~3 weeks | [13] |
| Elimination Half-life | ~24 days | ~50 days | [1][13] |
| Metabolism | - | Hepatic (CYP3A4) | [13] |
| Excretion | Preferentially in feces | Primarily urine as conjugates | [1][13] |
Clinical Efficacy and Adverse Events: A Comparative Summary
Direct head-to-head clinical trials comparing the efficacy and safety of this compound and medroxyprogesterone acetate are limited. The available data is primarily from studies of each drug, often in combination with an estrogen for contraceptive use.
Contraceptive Efficacy
Both progestins are highly effective for contraception when used appropriately. Injectable formulations of both have shown very low failure rates in clinical trials. For a combination of dihydroxyprogesterone acetophenide (150 mg) and estradiol (B170435) enanthate (10 mg), the Pearl Index (pregnancies per 100 woman-years) was reported to be 0.018.[14] Depot medroxyprogesterone acetate (DMPA) is also a highly effective contraceptive with typical use failure rates of less than 1%.
Common Adverse Events
The table below provides a comparison of the commonly reported side effects. The incidence rates are drawn from various studies and may not be directly comparable due to differences in study design and formulation.
| Adverse Event | This compound (in combination with estradiol) | Medroxyprogesterone Acetate (DMPA) | Reference(s) |
| Menstrual Irregularities | Common (bleeding disorders) | Very Common (amenorrhea, irregular bleeding) | [14][15] |
| Headache | Frequent | Common | [14][15] |
| Mastalgia (Breast Pain) | Frequent | Common | [14][15] |
| Weight Changes | Not significant | Common (weight gain) | [14][15] |
| Mood Changes | Reported (depression, anxiety) | Reported (emotional changes) | [1][15] |
| Bone Mineral Density Loss | Not a primary concern reported | A significant concern with long-term use | [3] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a compound to a specific receptor.
Protocol Steps:
-
Preparation of Receptor Source: A tissue or cell lysate containing the receptor of interest is prepared.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-progesterone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or medroxyprogesterone acetate).
-
Separation: The receptor-bound radioligand is separated from the free radioligand, often by filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).
Radioimmunoassay (RIA) for Serum Hormone Levels
RIA is a highly sensitive technique used to measure the concentration of hormones in biological fluids.[13][16][17]
Protocol Steps:
-
Competitive Binding: A known quantity of radiolabeled antigen (e.g., ¹²⁵I-progesterone) is mixed with a limited amount of a specific antibody. The patient's serum (containing the unlabeled antigen) is added to this mixture. The unlabeled antigen from the serum competes with the radiolabeled antigen for the antibody binding sites.
-
Separation: After incubation, the antibody-bound antigen is separated from the free antigen.
-
Measurement: The radioactivity of the antibody-bound fraction is measured.
-
Quantification: A standard curve is generated using known concentrations of the unlabeled antigen. The concentration of the antigen in the patient's serum is determined by comparing its radioactivity measurement to the standard curve.
Conclusion
This compound and medroxyprogesterone acetate are both effective progestins, but they exhibit important differences in their pharmacodynamic and pharmacokinetic profiles. This compound's apparent selectivity for the progesterone receptor may offer a more targeted progestogenic effect with potentially fewer off-target side effects. Medroxyprogesterone acetate's broader receptor activity, particularly its affinity for the androgen and glucocorticoid receptors, may contribute to a wider range of physiological effects and adverse events. The longer half-life of medroxyprogesterone acetate allows for less frequent administration compared to the monthly regimen of this compound combinations.
The choice between these agents in a clinical or developmental context will depend on the desired therapeutic outcome, the importance of receptor selectivity, and the acceptable side effect profile. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple complications associated with prolonged depot medroxyprogesterone acetate treatment. Case report and mini-review of literature – GREM – Gynecological and Reproductive Endocrinology & Metabolism [gremjournal.com]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Progestin-Only Contraceptive Medroxyprogesterone Acetate, but Not Norethisterone Acetate, Enhances HIV-1 Vpr-Mediated Apoptosis in Human CD4+ T Cells through the Glucocorticoid Receptor | PLOS One [journals.plos.org]
- 11. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The injectable contraceptives depot medroxyprogesterone acetate and norethisterone enanthate substantially and differentially decrease testosterone and sex hormone binding globulin levels: A secondary study from the WHICH randomized clinical trial | PLOS One [journals.plos.org]
- 13. Radioimmunoassay of serum medroxyprogesterone acetate (Provera) in women following oral and intravaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dihydroxyprogesterone acetophenide 150 mg + estradiol enantate 10 mg as monthly injectable contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aisyah.journalpress.id [aisyah.journalpress.id]
- 16. sceti.co.jp [sceti.co.jp]
- 17. izotop.hu [izotop.hu]
Algestone Acetophenide vs. Levonorgestrel: A Comparative Analysis of Progesterone Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of algestone (B1665699) acetophenide and levonorgestrel (B1675169) in their capacity to activate the progesterone (B1679170) receptor (PR). This analysis is based on available experimental data and is intended to assist researchers and professionals in drug development in understanding the distinct molecular and functional characteristics of these two synthetic progestins.
Executive Summary
Algestone acetophenide and levonorgestrel are both synthetic progestins that exert their biological effects primarily through the activation of the progesterone receptor. Levonorgestrel is a well-characterized compound with high binding affinity and potent transactivation of the progesterone receptor. In contrast, while this compound is known to be a potent progestogen in vivo, specific quantitative data on its direct interaction with the progesterone receptor at the molecular level is less readily available in the public domain. This guide summarizes the existing data to facilitate a comparative understanding.
Data Presentation
Table 1: Progesterone Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) (%) (Progesterone = 100%) | Species/System | Reference |
| This compound | Moderate (Quantitative data not available) | - | [1] |
| Levonorgestrel | 150 - 200 | Human (MCF-7 cells) | [1] |
| 323 | Not Specified |
Note: The relative binding affinity (RBA) is a measure of a compound's ability to bind to a receptor relative to a reference compound (in this case, progesterone). A higher RBA indicates a stronger binding affinity.
Table 2: Progesterone Receptor Transactivation Potency
| Compound | EC50 (-log M) | Cell Line | Receptor Isoform | Reference |
| This compound | Data Not Available | - | - | - |
| Levonorgestrel | 12.05 | MDA-PR-B+ | PR-B | [2] |
Note: EC50 (half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency. The -logEC50 is a logarithmic representation of this value.
Table 3: In Vivo Progestational Potency
| Compound | Potency Relative to Progesterone | Animal Model | Assay | Reference |
| This compound | 2 to 5 times more potent | Animals | Not Specified | [3] |
| Levonorgestrel | Data Not Available | - | - | - |
Experimental Protocols
Competitive Radioligand Binding Assay for Progesterone Receptor
This assay is employed to determine the relative binding affinity of a test compound for the progesterone receptor.
Principle: The assay measures the ability of an unlabeled test compound (e.g., this compound or levonorgestrel) to compete with a radiolabeled ligand (e.g., [³H]-progesterone or [³H]-ORG-2058) for binding to the progesterone receptor in a prepared cell lysate or tissue homogenate.
Detailed Methodology:
-
Preparation of Receptor Source:
-
Uterine tissue from estrogen-primed immature female rabbits or human breast cancer cell lines with high PR expression (e.g., T47D, MCF-7) are commonly used.
-
The tissue or cells are homogenized in a cold buffer to prepare a cytosol fraction containing the progesterone receptors.[4]
-
-
Incubation:
-
A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
A parallel incubation is performed with a large excess of unlabeled progesterone to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complexes are retained on the filter.[5]
-
-
Quantification:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of Progesterone / IC50 of Test Compound) x 100%.[1]
-
Luciferase Reporter Gene Assay for Progesterone Receptor Transactivation
This cell-based assay is used to quantify the ability of a compound to activate the progesterone receptor and induce the transcription of a target gene.
Principle: Cells are engineered to express the progesterone receptor and a reporter gene (e.g., firefly luciferase) under the control of a promoter containing progesterone response elements (PREs). Activation of the PR by a ligand leads to the expression of the reporter gene, which can be quantified by measuring the light produced by the luciferase enzyme.
Detailed Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line, such as the human breast cancer cell line T47D which endogenously expresses PR, or a cell line engineered to express PR (e.g., MDA-PR-B+), is used.[2]
-
Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by a PRE-containing promoter.
-
-
Compound Treatment:
-
The transfected cells are treated with various concentrations of the test compound (this compound or levonorgestrel).
-
A vehicle control (e.g., DMSO) and a positive control (e.g., progesterone or a potent synthetic progestin like R5020) are included.
-
-
Cell Lysis and Luciferase Assay:
-
After an appropriate incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
-
Data Analysis:
-
The luciferase activity is normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
The dose-response curve is plotted, and the EC50 value is calculated to determine the potency of the compound in activating the progesterone receptor.[2]
-
Mandatory Visualization
Caption: Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflows for PR Activation.
References
Validating the Purity of Synthesized Algestone Acetophenide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug development and manufacturing. This guide provides a comparative framework for validating the purity of synthesized algestone (B1665699) acetophenide, a synthetic progestin. We will explore key analytical methodologies, present hypothetical comparative data against other progestins, and provide detailed experimental protocols.
Introduction to Purity Validation
The purity of a synthesized API like algestone acetophenide directly impacts its safety and efficacy. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation.[1][2] Regulatory bodies mandate stringent purity control, making robust analytical validation essential. Common techniques for purity determination include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).[3][4]
Comparative Analysis of Progestin Purity
Table 1: Hypothetical Purity Comparison of Selected Progestins
| Progestin | Purity by HPLC (%) | Purity by qNMR (%) | Common Impurity Types |
| This compound | 99.5 | 99.2 | Process-related, degradation products |
| Medroxyprogesterone Acetate | 99.6 | 99.4 | Process-related, related substances |
| Norethindrone | 99.3 | 99.0 | Isomers, related substances |
| Levonorgestrel | 99.7 | 99.5 | Enantiomeric impurities, process-related |
Note: The data in this table is illustrative and intended for comparative purposes only. Actual purity values will vary depending on the synthesis route and purification methods.
Key Analytical Methodologies for Purity Validation
The selection of an analytical method for purity validation depends on the physicochemical properties of the API and the potential impurities. For this compound, a steroidal compound, HPLC and qNMR are particularly well-suited.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture, making it ideal for identifying and measuring impurities in this compound.[5][6] A stability-indicating HPLC method is crucial as it can resolve the API from its potential degradation products, ensuring an accurate assessment of its stability over time.[5]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a substance without the need for a reference standard of the same compound.[3][7] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate and precise purity determination.[8] This makes qNMR an excellent orthogonal technique to HPLC for comprehensive purity validation.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable purity validation. Below are model protocols for HPLC and qNMR analysis of this compound.
Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard
-
Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the synthesized this compound in the mobile phase at the same concentration as the standard.
-
Forced Degradation: Subject the this compound sample to various stress conditions to induce degradation.
-
Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
Quantitative NMR (qNMR) for this compound Purity
Objective: To determine the absolute purity of synthesized this compound using qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d)
-
Internal standard of known purity (e.g., Maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).
-
Data Processing: Process the NMR spectrum, including phasing and baseline correction.
-
Data Analysis:
-
Identify a well-resolved signal of this compound and a signal from the internal standard.
-
Integrate the selected signals.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
To provide a clear overview of the purity validation process, the following diagrams illustrate the key workflows.
Overall workflow for validating the purity of synthesized this compound.
Workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted approach employing robust analytical techniques. By utilizing orthogonal methods like HPLC and qNMR, and performing comprehensive validation studies, researchers and drug developers can ensure the quality, safety, and efficacy of the API. While direct comparative purity data is often proprietary, understanding the typical purity profiles of related compounds provides a valuable benchmark for quality assessment.
References
- 1. Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Progesterone Immunoassays: A Guide to Algestone Acetophenide Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate measurement of progesterone (B1679170) is paramount. However, the introduction of synthetic progestins like algestone (B1665699) acetophenide into experimental models or clinical samples can lead to significant analytical challenges. This guide provides a comprehensive overview of the potential cross-reactivity of algestone acetophenide in progesterone immunoassays, offering comparative data from other steroids, detailed experimental protocols for validation, and a conceptual framework for understanding these interactions.
A critical issue in endocrinology and drug development is the specificity of immunoassays. Due to structural similarities with endogenous hormones, synthetic compounds can sometimes be recognized by the antibodies used in these assays, leading to falsely elevated or inaccurate measurements. This compound, a synthetic progestin, possesses a steroidal backbone similar to progesterone, creating a potential for such cross-reactivity. While specific quantitative data on the cross-reactivity of this compound in commercially available progesterone immunoassays is not widely published, understanding the principles of immunoassay cross-reactivity and having a framework for its assessment is essential for ensuring data integrity.[1]
Comparative Cross-Reactivity of Steroids in Progesterone Immunoassays
To illustrate the variance in specificity among different immunoassays, the following table summarizes reported cross-reactivity data for several endogenous and synthetic steroids. This data serves as a reference to underscore the importance of validating any progesterone immunoassay for potential interference from compounds like this compound. The cross-reactivity is typically expressed as the percentage of the concentration of the interfering substance that is detected by the assay as progesterone.
| Compound | Assay Type/Manufacturer | Reported Cross-Reactivity (%) |
| Progesterone | All | 100 |
| 17α-Hydroxyprogesterone | Roche Elecsys Progesterone II | 0.5 - 4.9 |
| 5α-Pregnane-3,20-dione | Abbott AxSYM | ~10 |
| 5β-Dihydroprogesterone | Roche Elecsys Progesterone II | 18.2 |
| 11-Deoxycorticosterone | Abbott AxSYM | ~10 |
| Medroxyprogesterone | Roche Elecsys Progesterone II | 0.5 - 4.9 |
| Corticosterone | Oxis Progesterone ELISA | 0.74 |
| Cortisone | Oxis Progesterone ELISA | 0.11 |
| Androsterone | Oxis Progesterone ELISA | 0.086 |
| Dydrogesterone (B1671002) and 20α-dihydrodydrogesterone | Various Immunoassays | No relevant interference reported |
Note: This table is a compilation of data from various sources and is intended for illustrative purposes.[2][3][4][5] Researchers must consult the package insert for their specific assay and, critically, perform their own validation studies.
Experimental Protocol for Determining Cross-Reactivity
A standardized method to determine the cross-reactivity of a compound like this compound in a progesterone immunoassay is based on the principle of competitive binding.[1][6][7] The following protocol outlines the key steps:
Objective: To quantify the percentage cross-reactivity of this compound in a specific progesterone immunoassay.
Materials:
-
Progesterone immunoassay kit (e.g., ELISA, RIA, CLIA)
-
This compound of known purity
-
Assay buffer as specified in the kit protocol
-
Calibrated pipettes and appropriate laboratory equipment
-
Microplate reader or gamma counter, depending on the assay format
Procedure:
-
Preparation of Progesterone Standard Curve: A standard curve is generated using the progesterone calibrators provided in the immunoassay kit. This involves a series of dilutions of known progesterone concentrations, which are then assayed according to the manufacturer's instructions.
-
Preparation of this compound Solutions: A series of dilutions of this compound are prepared in the assay buffer. The concentration range should be selected to cover the potential physiological or experimental concentrations of the compound.
-
Immunoassay Procedure:
-
The progesterone standards and the this compound dilutions are added to separate wells of the antibody-coated microplate.
-
The enzyme- or radioisotope-labeled progesterone (tracer) is added to all wells.
-
The plate is incubated to allow for competitive binding of the progesterone in the standards or the this compound with the tracer for the limited number of antibody binding sites.
-
Following incubation, the wells are washed to remove unbound substances.
-
A substrate is added (for enzyme immunoassays) to generate a signal that is inversely proportional to the amount of progesterone or cross-reacting substance in the sample.[6][7][8][9]
-
-
Data Analysis:
-
The concentration of progesterone that would produce the same signal response as each dilution of this compound is determined from the progesterone standard curve.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Progesterone Concentration / Actual this compound Concentration) x 100
-
Visualizing the Mechanism and Pathway
To provide a clearer understanding of the underlying principles and the biological context, the following diagrams illustrate the competitive immunoassay workflow and the progesterone signaling pathway.
Caption: Competitive binding in a progesterone immunoassay.
Caption: Simplified progesterone signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lack of analytical interference of dydrogesterone in progesterone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intimex.cz [intimex.cz]
- 5. researchgate.net [researchgate.net]
- 6. linear.es [linear.es]
- 7. atlas-medical.com [atlas-medical.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. signagen.com [signagen.com]
A Head-to-Head Comparison of Algestone Acetophenide and Other Synthetic Progestins
For researchers, scientists, and drug development professionals, the selection of a synthetic progestin for therapeutic development hinges on a detailed understanding of its pharmacological profile. This guide provides a head-to-head comparison of algestone (B1665699) acetophenide (dihydroxyprogesterone acetophenide; DHPA) against other prominent synthetic progestins, focusing on receptor binding affinity, pharmacokinetic properties, and clinical efficacy. The information is presented to facilitate an objective evaluation for research and development purposes.
Overview of Algestone Acetophenide
This compound is a synthetic progestogen used primarily in long-acting injectable contraceptives in combination with an estrogen.[1][2] It is a derivative of 17α-hydroxyprogesterone and is recognized for its pure progestogenic activity, lacking significant androgenic, estrogenic, or glucocorticoid effects.[1]
Comparative Receptor Binding Affinity
The potency and potential side-effect profile of a synthetic progestin are largely determined by its binding affinity to the progesterone (B1679170) receptor (PR) and its cross-reactivity with other steroid receptors, such as the androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.
Table 1: Comparative Receptor Binding Affinities of Synthetic Progestins
| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) | Mineralocorticoid Receptor (MR) RBA (%) |
| Progesterone | 100 | 1-10 | 1-5 | 100 |
| This compound | Data Not Available (Moderate Affinity) | Negligible | Negligible | Negligible |
| Levonorgestrel | 150 - 200 | 84 - 87 | Data Not Available | Low |
| Medroxyprogesterone Acetate | 77 | Data Not Available | Data Not Available | Low |
| Norethisterone | 150 | Data Not Available | Data Not Available | Low |
| Drospirenone (B1670955) | 50 - 100 | Data Not Available | Data Not Available | High |
| Nomegestrol Acetate | 338 | Data Not Available | Data Not Available | Low |
Note: RBA values are relative to a reference compound (e.g., progesterone or a potent synthetic ligand) set at 100%. Values can vary depending on the specific assay conditions.
Pharmacokinetic Profile
The pharmacokinetic properties of a progestin dictate its dosing schedule and clinical application. This compound is characterized by a long elimination half-life, making it suitable for once-monthly injectable formulations.
Table 2: Comparative Pharmacokinetic Parameters of Synthetic Progestins
| Progestin | Route of Administration | Bioavailability (%) | Elimination Half-life |
| This compound | Intramuscular | Not Applicable | ~24 days[4] |
| Levonorgestrel | Oral | ~95 | ~24-32 hours |
| Medroxyprogesterone Acetate | Intramuscular (depot) | Not Applicable | ~50 days |
| Norethisterone | Oral | ~64 | ~8-10 hours |
| Drospirenone | Oral | ~76 | ~30 hours |
Clinical Efficacy and Side Effects
Clinical data for this compound primarily comes from its use in combination with estradiol (B170435) enanthate as an injectable contraceptive. These formulations have demonstrated high contraceptive efficacy.[5] The side effect profile is generally comparable to other progestins and includes menstrual irregularities, breast tenderness, and headaches.[1]
A network meta-analysis of combined oral contraceptives containing different progestins (gestodene, desogestrel, drospirenone, and levonorgestrel) found comparable contraceptive efficacy among them, but with distinct advantages in terms of side effect profiles. For instance, drospirenone was associated with a lower incidence of androgenic side effects.[6]
Signaling Pathways and Experimental Workflows
The biological effects of progestins are mediated through their interaction with the progesterone receptor, which functions as a ligand-activated transcription factor. The classical genomic signaling pathway is depicted below.
Caption: Classical genomic signaling pathway of the progesterone receptor.
A typical workflow for the preclinical comparison of synthetic progestins involves a series of in vitro and in vivo assays to characterize their activity.
Caption: Experimental workflow for benchmarking synthetic progestins.
Experimental Protocols
Progesterone Receptor Binding Assay (Competitive Binding)
Objective: To determine the relative binding affinity of a test progestin for the progesterone receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled progestin (e.g., ³H-promegestone) for binding to the progesterone receptor in a cell lysate or purified receptor preparation.
Methodology:
-
Preparation of Receptor Source: A tissue homogenate or cell lysate rich in progesterone receptors (e.g., from rabbit uterus or MCF-7 breast cancer cells) is prepared.
-
Competitive Binding: Constant concentrations of the receptor preparation and the radiolabeled ligand are incubated with varying concentrations of the unlabeled test progestin and a reference compound (e.g., progesterone).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by filtration or dextran-coated charcoal adsorption.
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The RBA is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.
In Vivo Progestational Activity (Clauberg Test)
Objective: To assess the in vivo progestational potency of a test compound by measuring its effect on the uterine endometrium.
Principle: The Clauberg test (or McPhail modification) evaluates the ability of a progestin to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The animals are primed with daily injections of an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
-
Progestin Administration: Following estrogen priming, the animals are treated with the test progestin or a vehicle control for a specified period.
-
Histological Analysis: The animals are euthanized, and their uteri are collected, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin).
-
Scoring: The degree of endometrial transformation (glandular proliferation and secretion) is assessed histologically and scored on a standardized scale (e.g., the McPhail scale). The potency of the test progestin is determined by comparing the dose required to produce a defined endometrial response to that of a reference progestin.
Conclusion
This compound is a potent, pure progestin with a long duration of action, making it suitable for long-acting injectable contraceptives. While quantitative data on its receptor binding affinity is limited, its in vivo potency is established. Compared to other synthetic progestins, its key distinguishing feature is its lack of off-target hormonal activities. The choice of a progestin for research and development will depend on the desired therapeutic application, balancing progestogenic potency with the potential for off-target effects and the required pharmacokinetic profile. Further head-to-head studies with standardized assays would be beneficial for a more precise quantitative comparison of this compound with other synthetic progestins.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C29H36O4 | CID 5284538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Estradiol enantate/algestone acetophenide - Wikipedia [en.wikipedia.org]
- 5. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carl Clauberg - Wikipedia [en.wikipedia.org]
In Vitro Potency of DHPA and Norethindrone: A Comparative Guide
This guide provides a detailed in vitro comparison of two progestins: Dihydroxyprogesterone Acetophenide (DHPA), also known as algestone (B1665699) acetophenide, and norethindrone (B1679910). It is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their potency, receptor binding profiles, and the experimental methodologies used for their evaluation.
Introduction
Progestins are a class of synthetic hormones that mimic the effects of the natural hormone progesterone (B1679170). They are widely used in various therapeutic applications, including contraception and hormone replacement therapy. The efficacy and side-effect profile of a progestin are largely determined by its binding affinity and activity at the progesterone receptor (PR) and its cross-reactivity with other steroid hormone receptors, such as the estrogen receptor (ER) and androgen receptor (AR).
Dihydroxyprogesterone Acetophenide (DHPA) is a pregnane-derived progestin that has been used in injectable contraceptives. It is known for its potent progestogenic activity.[1]
Norethindrone , a 19-nortestosterone derivative, is one of the first and most widely used progestins in oral contraceptives.[2] Its biological activity is characterized by its interaction with multiple steroid receptors.
This guide presents a side-by-side comparison of the in vitro potency of DHPA and norethindrone based on available experimental data.
Quantitative Data Comparison
The following tables summarize the available in vitro data for DHPA and norethindrone concerning their binding affinity and potency at the progesterone and estrogen receptors.
Table 1: Progesterone Receptor (PR) Binding Affinity and Potency
| Compound | Receptor Binding Affinity (Relative to Progesterone) | In Vitro Potency | Key Findings |
| DHPA | Moderate[3] | 2-5 times more potent than progesterone (in vivo, animal studies)[1] | Characterized as a potent and pure progestogen with minimal off-target activity.[1] |
| Norethindrone | ~150%[2] | Two-fold stronger than progesterone in transactivation assays.[4] | A potent progestin that also exhibits binding to other steroid receptors. |
Note: Specific in vitro quantitative data (IC50, EC50, Ki) for DHPA is limited in publicly available literature. The potency of DHPA is primarily described in relative terms based on in vivo animal studies.
Table 2: Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor Binding Affinity for ERα | Key Findings |
| DHPA | No significant estrogenic activity reported.[1] | Considered a pure progestogen with no significant cross-reactivity with the estrogen receptor.[1] |
| Norethindrone | Weak agonist.[5] | Norethindrone itself has insignificant affinity for the ER; its weak estrogenic activity is attributed to its metabolite, ethinylestradiol.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro potency data. Below are generalized protocols for key experiments cited in the evaluation of DHPA and norethindrone.
Competitive Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) and the relative binding affinity (RBA) of DHPA and norethindrone for the progesterone and estrogen receptors.
Materials:
-
Receptor Source: Cytosol preparations from target tissues (e.g., rabbit uterus for PR, rat uterus for ER) or recombinant human receptors expressed in cell lines.[6]
-
Radioligand: A high-affinity radiolabeled ligand for the receptor of interest (e.g., [³H]-progesterone for PR, [³H]-estradiol for ER).
-
Test Compounds: DHPA and norethindrone, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-based buffer containing additives to maintain receptor stability.
-
Separation Method: Hydroxylapatite or dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation of Receptor: Homogenize the target tissue in assay buffer and centrifuge to obtain the cytosol fraction containing the receptors.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (or reference compound).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Add the separation agent to adsorb the unbound radioligand.
-
Quantification: Centrifuge the tubes and measure the radioactivity in the supernatant (containing the receptor-bound radioligand) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 is determined from this curve. The RBA is calculated as (IC50 of reference compound / IC50 of test compound) x 100%.
Reporter Gene Assay
This cell-based assay measures the functional activity of a compound by quantifying the expression of a reporter gene that is under the control of a hormone-responsive promoter.
Objective: To determine the EC50 (the concentration of the test compound that produces 50% of the maximal response) of DHPA and norethindrone in activating the progesterone receptor.
Materials:
-
Cell Line: A suitable mammalian cell line that expresses the progesterone receptor (e.g., T47D human breast cancer cells).[7]
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase) driven by a promoter with progesterone response elements (PREs).
-
Transfection Reagent: For introducing the reporter plasmid into the cells.
-
Test Compounds: DHPA and norethindrone, dissolved in a suitable solvent.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Luminometer: For measuring luciferase activity.
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the reporter plasmid.
-
Hormone Deprivation: Prior to the assay, culture the cells in a medium free of hormones to reduce background receptor activation.[7]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or a reference agonist.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[8]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer.
-
Data Analysis: Plot the luciferase activity against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing the in vitro potency of progestins.
References
- 1. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 2. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating an analytical method for algestone acetophenide using a reference standard
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of validated analytical methods for the determination of algestone (B1665699) acetophenide, a synthetic progestin, utilizing a reference standard. We present detailed experimental protocols and quantitative data for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.
Algestone acetophenide, a progestational steroid, is a critical component in some hormonal contraceptives. Ensuring the quality and potency of this API requires robust and validated analytical methods. This guide outlines the validation parameters for both a highly specific HPLC method and a simpler, more rapid UV spectrophotometric method, offering a basis for selecting the most appropriate technique for specific analytical needs.
Comparative Analysis of Analytical Methods
The choice between HPLC and UV spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis, such as the need for specificity in the presence of interfering substances, desired sensitivity, and sample throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, followed by UV detection. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High. Capable of separating this compound from degradation products and other excipients. | Lower. Susceptible to interference from other UV-absorbing compounds in the sample matrix. |
| Sensitivity | High. | Moderate. |
| Linearity Range | 5 - 30 µg/mL | 10 - 60 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 100.8% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Throughput | Lower, due to longer run times. | Higher, as it is a more rapid technique. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method provides a robust and specific means for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Visible detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a working standard solution of 20 µg/mL by further dilution with the mobile phase.
3. Preparation of Sample Solution:
-
For bulk drug analysis, prepare a sample solution in the same manner as the standard solution.
-
For pharmaceutical formulations, accurately weigh a quantity of the formulation equivalent to 25 mg of this compound and proceed as described for the standard solution preparation, including appropriate filtration steps.
4. Method Validation Parameters:
-
Linearity: Prepare a series of standard solutions in the concentration range of 5-30 µg/mL. Plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known concentration of the standard into a placebo mixture at three different concentration levels (80%, 100%, and 120%).
-
Precision: Assess repeatability (intra-day) by analyzing six replicate injections of the standard solution. Evaluate intermediate precision (inter-day) by repeating the analysis on a different day with a different analyst.
UV Spectrophotometric Method
This method offers a simpler and faster alternative for the estimation of this compound, suitable for routine quality control where high specificity is not a primary concern.
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer.
2. Preparation of Standard Solution:
-
Prepare a stock solution of this compound Reference Standard (1000 µg/mL) in methanol (B129727).
-
From the stock solution, prepare a working standard solution of 40 µg/mL by further dilution with methanol.
3. Wavelength Determination:
-
Scan the working standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound in methanol is typically around 242 nm.
4. Method Validation Parameters:
-
Linearity: Prepare a series of standard solutions in the concentration range of 10-60 µg/mL. Plot a calibration curve of absorbance versus concentration.
-
Accuracy: Conduct recovery studies by adding known amounts of the standard solution to a placebo formulation at three different levels.
-
Precision: Determine intra-day precision by measuring the absorbance of six replicate samples of the same concentration. Assess inter-day precision by repeating the measurements on three different days.
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: this compound Signaling Pathway.
Comparative Pharmacokinetics of Algestone Acetophenide Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of different algestone (B1665699) acetophenide formulations based on available experimental data. Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a progestin primarily used in long-acting injectable contraceptives in combination with an estrogen.
Due to a scarcity of direct head-to-head comparative studies, this guide synthesizes available data to present a comparative overview. The primary formulations discussed are injectable combinations of this compound with an estrogen, typically estradiol (B170435) enantate.
Quantitative Data Summary
Pharmacokinetic data for this compound is limited in publicly available literature. The following table summarizes the known parameters, primarily for the intramuscular injectable formulations. It is important to note that specific Cmax, Tmax, and AUC values for different formulations are not well-documented in comparative studies.
| Formulation (this compound / Estradiol Enantate) | Route of Administration | Elimination Half-Life (t½) | Detectable in Circulation | Key Observations |
| 150 mg / 10 mg | Intramuscular | ~24 days (for DHPA and its metabolites)[1][2] | Up to 60 days[2] | Standard formulation used in several clinical studies. |
| 75 mg / 5 mg | Intramuscular | Not specifically reported, but likely similar to the 150mg dose. | Not specifically reported. | A half-dose formulation that has been studied.[1] |
| 120 mg / 10 mg | Intramuscular | Not specifically reported. | Not specifically reported. | Another available dosage combination.[1] |
| 90 mg / 6 mg | Intramuscular | Not specifically reported. | Not specifically reported. | A formulation that was studied but not marketed.[2] |
Experimental Protocols
Detailed experimental protocols from the cited studies are not fully available. However, a general methodology for a comparative pharmacokinetic study of different this compound formulations can be outlined as follows.
Study Design
A randomized, parallel-group or crossover study design would be appropriate. Healthy female volunteers of reproductive age would be recruited. Each group would receive a single intramuscular injection of a different this compound formulation.
Blood Sampling
Serial blood samples would be collected from each participant at predetermined time points before and after drug administration. Given the long half-life of this compound, sampling would likely continue for at least 60-90 days. Sampling time points could include: 0 (pre-dose), 1, 3, 7, 14, 21, 28, 42, 56, and 70 days post-injection.
Bioanalytical Method
Plasma concentrations of this compound and its major metabolites would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for steroid hormone analysis. The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
Non-compartmental analysis would be used to determine the key pharmacokinetic parameters from the plasma concentration-time data for each formulation, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
Statistical analyses would then be performed to compare these parameters across the different formulations.
Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow for a comparative pharmacokinetic study.
Theoretical Metabolic Pathway of this compound
While the specific metabolic pathways of this compound have not been fully elucidated, it is expected to undergo metabolism similar to other progestins.[3] The primary site of metabolism is the liver, involving Phase I and Phase II reactions.
Caption: Theoretical metabolic pathway of this compound.
References
Benchmarking Algestone Acetophenide Against First-Generation Progestins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic progestin algestone (B1665699) acetophenide against first-generation progestins, including norethindrone (B1679910), norethindrone acetate (B1210297), and ethynodiol (B195179) diacetate. The information presented is intended to assist researchers and drug development professionals in evaluating the pharmacological profiles of these compounds.
Executive Summary
Algestone acetophenide distinguishes itself from first-generation progestins primarily through its high specificity for the progesterone (B1679170) receptor (PR). While first-generation progestins can exhibit off-target binding to other steroid receptors, notably the androgen receptor (AR), leading to androgenic side effects, this compound is reported to be a "pure progestogen" with no significant androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activities[1]. This targeted activity profile suggests a potential for a more favorable side-effect profile. In terms of progestational potency, this compound is reported to be two to five times more potent than progesterone in animal models[1].
First-generation progestins, such as norethindrone, are less potent than newer generations and are known to have androgenic properties[2][3][4][5]. Ethynodiol diacetate, another first-generation progestin, acts as a prodrug and is rapidly converted to norethindrone in the body[6][7]. Medroxyprogesterone acetate (MPA), while structurally distinct, is also considered a first-generation progestin and is known to bind to the androgen and glucocorticoid receptors[8].
Data Presentation
Table 1: Comparative Binding Affinity for the Progesterone Receptor (PR)
| Compound | Relative Binding Affinity (RBA) for PR (%) (Progesterone = 100%) | Dissociation Constant (Ki) for PR (nM) | Notes |
| This compound | Data not available (qualitatively high) | Data not available | Reported to have a progestational potency 2-5 times that of progesterone in animal studies[1]. |
| Norethindrone | ~150% | Data not available | Binds to PR with approximately 150% of the affinity of progesterone[2]. |
| Medroxyprogesterone Acetate | Data not available | Data not available | A potent progesterone receptor agonist[9][10]. |
| Ethynodiol Diacetate | Virtually inactive | Virtually inactive | Acts as a prodrug, rapidly converted to the active metabolite norethindrone[6][7]. |
Table 2: Comparative Off-Target Binding Affinity and Activity
| Compound | Androgen Receptor (AR) Binding Affinity | Androgenic Activity | Other Off-Target Activities |
| This compound | None reported | None reported | No reported estrogenic, anti-estrogenic, glucocorticoid, or antimineralocorticoid activities[1]. |
| Norethindrone | Weak agonist | Weak | Has weak androgenic and estrogenic activity[2]. |
| Medroxyprogesterone Acetate | Binds to AR | Androgenic | Weak glucocorticoid activity[8]. |
| Ethynodiol Diacetate | Weak | Weak | Has weak androgenic and estrogenic activity, primarily through its conversion to norethindrone[6]. |
Mandatory Visualization
Caption: Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflows for Progestin Benchmarking.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki or RBA) of test compounds for the progesterone receptor.
Methodology:
-
Receptor Preparation: A source of progesterone receptors is prepared, typically from the cytosol of cells or tissues known to express high levels of PR (e.g., T47D breast cancer cells) or using purified recombinant PR.
-
Radioligand: A radiolabeled progestin, such as [³H]-progesterone, is used as the ligand that will be displaced by the test compounds.
-
Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or a first-generation progestin).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free radioligand, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
Quantification: The radioactivity in the supernatant (representing the bound ligand) is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, or the Relative Binding Affinity (RBA) is calculated relative to the binding of progesterone.
Progesterone Receptor Transactivation Assay
Objective: To measure the functional activity (agonist or antagonist) of test compounds on the progesterone receptor.
Methodology:
-
Cell Culture and Transfection: A suitable cell line that expresses the progesterone receptor (e.g., T47D cells) is cultured. These cells are then transfected with a reporter gene construct. This construct typically contains a promoter with progesterone response elements (PREs) linked to a reporter gene, such as luciferase[11][12][13][14][15].
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound or a first-generation progestin). To assess antagonist activity, cells are co-treated with a known PR agonist (e.g., progesterone) and the test compound.
-
Incubation: The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (typically 18-24 hours)[11].
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed reporter protein.
-
Reporter Assay: The activity of the reporter protein is measured. For a luciferase reporter, a substrate (luciferin) is added, and the resulting luminescence is quantified using a luminometer[11][13].
-
Data Analysis: The dose-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are calculated to determine the potency of the test compounds.
In Vivo Progestational Activity (McPhail Test)
Objective: To assess the in vivo progestational activity of a compound by observing its effect on the uterine endometrium.
Methodology:
-
Animal Model: Immature female rabbits are used for this assay.
-
Estrogen Priming: The animals are first primed with estrogen for several days to induce endometrial proliferation.
-
Progestin Administration: Following estrogen priming, the animals are treated with the test compound (this compound or a first-generation progestin) for a defined period (e.g., five days).
-
Tissue Collection and Processing: After the treatment period, the animals are euthanized, and their uteri are collected. The uterine tissue is fixed, sectioned, and stained for histological examination.
-
Histological Evaluation: The degree of endometrial proliferation and glandular development is scored histologically (e.g., on the McPhail scale).
-
Data Analysis: The progestational potency of the test compound is determined by comparing the endometrial response to that induced by a standard progestin, such as progesterone.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Norethisterone - Wikipedia [en.wikipedia.org]
- 3. Types of Progestin (Progesterone) Pills [verywellhealth.com]
- 4. adyn.com [adyn.com]
- 5. What Is Progestin? How the Hormonal Birth Control Works - GoodRx [goodrx.com]
- 6. Etynodiol diacetate - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]
- 9. adooq.com [adooq.com]
- 10. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Algestone Acetophenide: HPLC vs. Immunoassay
For researchers, scientists, and drug development professionals, the accurate measurement of synthetic steroids like algestone (B1665699) acetophenide is paramount for pharmacokinetic studies, formulation development, and quality control. The two most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and immunoassay. This guide provides a comprehensive cross-validation of these methods, offering a detailed comparison of their performance, supporting experimental data, and standardized protocols to aid in the selection of the most appropriate technique for your research needs.
Algestone acetophenide, a synthetic progestin, requires precise and reliable quantification in various biological and pharmaceutical matrices. While both HPLC and immunoassay are capable of measuring this compound, they operate on fundamentally different principles, leading to distinct advantages and limitations in terms of specificity, sensitivity, cost, and throughput. This guide will delve into these differences, supported by representative experimental data, to provide a clear framework for methodological selection.
Performance Characteristics: A Head-to-Head Comparison
The choice between HPLC and immunoassay often depends on the specific requirements of the analysis. HPLC offers high specificity and is considered a gold-standard reference method, while immunoassays provide high throughput and sensitivity, making them suitable for screening large numbers of samples. A summary of key performance parameters is presented in Table 1.
| Parameter | HPLC | Immunoassay (Competitive ELISA) |
| Principle | Separation based on polarity, detection by UV absorbance | Competitive binding between labeled and unlabeled antigen for a limited number of antibody binding sites |
| Specificity | High (separates parent drug from metabolites and interfering substances) | Moderate to High (potential for cross-reactivity with structurally similar compounds) |
| Sensitivity (LLOQ) | ~0.1 - 1 ng/mL | ~10 - 50 pg/mL |
| **Linearity (R²) ** | >0.999 | >0.99 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% (Intra-assay), < 15% (Inter-assay) |
| Throughput | Low to Medium (minutes per sample) | High (hundreds of samples per plate) |
| Cost per Sample | High | Low |
| Method Development | Complex and time-consuming | Relatively straightforward with commercial kits |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of this compound using HPLC and a competitive immunoassay.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reverse-phase HPLC method for the quantification of this compound in a pharmaceutical formulation.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 242 nm.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For a pharmaceutical formulation, accurately weigh a portion of the homogenized sample, dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Competitive Immunoassay (ELISA) Method
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in a biological matrix (e.g., serum).
1. Materials:
-
Microplate pre-coated with a capture antibody (e.g., anti-mouse IgG).
-
This compound standard.
-
Monoclonal anti-algestone acetophenide antibody.
-
This compound-horseradish peroxidase (HRP) conjugate.
-
Assay buffer.
-
Wash buffer.
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
2. Assay Procedure:
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the this compound standard in the assay buffer. Dilute samples to fall within the range of the standard curve.
-
Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the microplate.
-
Add 25 µL of the anti-algestone acetophenide antibody to each well.
-
Add 25 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate for 2 hours at room temperature on a shaker.
-
Washing: Wash the plate 4-6 times with wash buffer to remove unbound reagents.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Detection: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the standards. The absorbance is inversely proportional to the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and immunoassay methods, as well as the logical relationship of the cross-validation process.
Caption: HPLC Experimental Workflow
Safety Operating Guide
Navigating the Safe Disposal of Algestone Acetophenide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds are paramount to ensuring laboratory safety and environmental protection. Algestone acetophenide, a synthetic progestin, requires careful management due to its classification as an endocrine-disrupting chemical (EDC), which can pose significant environmental hazards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with regulatory guidelines for pharmaceutical waste.
Core Principles of this compound Disposal
The disposal of this compound falls under the regulations for pharmaceutical waste, which are primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[3][4] A crucial first step is to consult your institution's specific hazardous waste management plan and safety data sheets (SDS) for any unique requirements.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[5]
-
Skin Protection: Chemical-impermeable gloves and fire/flame-resistant and impervious clothing.[5]
-
Respiratory Protection: A full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
Always handle this compound in a well-ventilated area, avoiding the formation of dust and contact with skin and eyes.[5]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
-
Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated as hazardous pharmaceutical waste.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and suitable container for chemical waste.[5]
-
For solutions containing this compound, use a labeled, leak-proof container.
-
Empty original containers should also be treated as hazardous waste and disposed of in the same manner, without rinsing into the drain.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management contractor. The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[4]
-
Documentation: Maintain accurate records of the disposed of this compound, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.
Crucially, never dispose of this compound or any hazardous pharmaceutical waste down the drain. [4][6] This practice is prohibited as it can lead to the contamination of water systems.
Quantitative Data on Environmental Remediation
While direct disposal protocols are based on general hazardous waste principles, research has been conducted on the removal of this compound from industrial wastewater, providing insights into its environmental persistence and potential remediation strategies.
| Parameter | Removal Efficiency | Treatment Method | Duration | Reference |
| This compound | 88.9% | Electrochemical Reactor | 60 mins | [1] |
| Estradiol Enanthate | 91.8% | Electrochemical Reactor | 60 mins | [1] |
| Biochemical Oxygen Demand | Good Removal | Electrochemical Reactor | 60 mins | [1] |
| Chemical Oxygen Demand | Good Removal | Electrochemical Reactor | 60 mins | [1] |
Experimental Protocol: Electrochemical Removal from Wastewater
The following is a summary of the methodology used in a study for the electrochemical removal of this compound from industrial pharmaceutical wastewater.[1] This is for informational purposes and illustrates a potential large-scale treatment method, not a standard laboratory disposal procedure.
-
Wastewater Source: Pharmaceutical industrial wastewater collected after the production steps for hormone manufacturing.
-
Reactor Setup: An electrochemical reactor composed of 32 carbon steel electrodes.
-
Process: Electrocoagulation was performed on the wastewater.
-
Duration: The treatment was conducted for 60 minutes.
-
Analysis: The concentrations of this compound and other parameters were measured before and after the treatment to determine the removal efficiency.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Progestins in Waste and Surface Waters: Concentrations, Impacts and Ecological Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. echemi.com [echemi.com]
- 6. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Algestone Acetophenide
Essential protocols for the safe management, use, and disposal of Algestone Acetophenide are critical for protecting researchers, scientists, and drug development professionals. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of research and the safety of laboratory personnel.
When working with this compound, a synthetic progestin, a thorough understanding and implementation of safety measures are paramount. Adherence to these guidelines will minimize exposure risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Must be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hands | Chemical-Impermeable Gloves | Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile or neoprene).[2][3] Change gloves regularly, at least hourly, or immediately if torn, punctured, or contaminated.[2][3] |
| Body | Protective Gown or Lab Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3] Standard cloth lab coats are not sufficient.[2] |
| Respiratory | Full-Face Respirator | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] Ensure proper fit and training on respirator use. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow is crucial for minimizing risks during the handling of this compound.
-
Preparation :
-
Ensure a well-ventilated area, preferably a chemical fume hood.[1]
-
Assemble all necessary materials and equipment before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
Storage :
Disposal Plan: Safe Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, gowns, absorbent pads) in a suitable, closed, and properly labeled container.[1]
-
-
Accidental Release :
-
Final Disposal :
-
Dispose of the waste through an approved waste disposal plant.[4]
-
Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
